1-(2-Fluoroethyl)piperazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-fluoroethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRPLLDKPVAJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624295 | |
| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-60-2 | |
| Record name | Piperazine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluoroethyl)piperazine hydrochloride is a piperazine derivative of interest in medicinal chemistry and drug development. Its structural features, combining a piperazine ring with a fluoroethyl moiety, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The piperazine scaffold is a common pharmacophore known to interact with various biological targets, while the introduction of fluorine can significantly modulate physicochemical properties such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside general experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with data from closely related analogs and general principles of organic chemistry to provide a predictive and practical resource for researchers.
Chemical and Physical Properties
Quantitative data for this compound is not extensively documented. The following table summarizes its known properties and includes data for the related dihydrochloride salt for comparative purposes.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| Synonyms | - | - |
| CAS Number | 184042-60-2 | [1] |
| Molecular Formula | C₆H₁₄ClFN₂ | [2] |
| Molecular Weight | 168.64 g/mol | Inferred from formula |
| Appearance | Solid | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available. Generally, piperazine hydrochlorides are soluble in water and lower alcohols, with limited solubility in non-polar organic solvents. | General chemical knowledge |
| pKa | Not available | - |
| Stability | Stable under standard laboratory conditions. Hydrochloride salts of piperazines are generally more stable than the free base.[3] | General chemical knowledge |
Synthesis
A general and widely utilized method for the preparation of monosubstituted piperazines involves the N-alkylation of piperazine. A significant challenge in this synthesis is controlling the degree of substitution to favor the desired mono-substituted product over the di-substituted byproduct. One common strategy to achieve this is the in situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms.
Below is a generalized experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Piperazine
-
Concentrated Hydrochloric Acid (HCl)
-
1-Bromo-2-fluoroethane
-
Suitable solvent (e.g., isopropanol, ethanol)
-
Base for neutralization (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of Piperazine Monohydrochloride: Dissolve piperazine (1 equivalent) in a suitable alcohol solvent. Cool the solution in an ice bath and slowly add one equivalent of concentrated HCl with stirring.
-
N-Alkylation: To the resulting suspension of piperazine monohydrochloride, add 1-bromo-2-fluoroethane (1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., aqueous sodium hydroxide solution) until the pH is basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic techniques.
Caption: General workflow for the analytical characterization of synthesized compounds.
Experimental Protocols: Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluoroethyl group and the piperazine ring protons. The protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The piperazine protons will likely appear as multiplets in the aliphatic region. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the fluoroethyl group and the carbons of the piperazine ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
3.1.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₃FN₂) at m/z 133.11. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the fluoroethyl group and cleavage of the piperazine ring.[4]
3.1.3. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to determine the purity of the compound. Detection is typically performed using a UV detector.
Biological Activity and Signaling Pathways
Specific biological activity or involvement in signaling pathways for this compound has not been reported in the available literature. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6]
For instance, some fluorinated piperazine derivatives have been investigated as potential antiplasmodial agents, showing inhibitory activity against Plasmodium falciparum.[7] Other studies on 1-(2-fluorophenyl)piperazine derivatives have demonstrated their potential as inhibitors of BCL2, inducing apoptosis in cancer cell lines.[8][9] This suggests that these compounds may interfere with the intrinsic apoptotic pathway.
Below is a representative diagram of a simplified apoptosis signaling pathway that could potentially be modulated by such piperazine derivatives.
References
- 1. This compound | CAS 184042-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound [sobekbio.com]
- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR Spectrum [chemicalbook.com]
- 5. 1-(2-Fluoroethyl)piperazine dihydrochloride | 1089279-64-0 [chemicalbook.com]
- 6. 1-(2-Fluoroethyl)piperazine dihydrochloride | CymitQuimica [cymitquimica.com]
- 7. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(2-Fluoroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 1-(2-Fluoroethyl)piperazine hydrochloride, a valuable building block in medicinal chemistry. The document outlines two core methodologies: direct alkylation of piperazine and alkylation of a monoprotected piperazine intermediate. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the successful synthesis and characterization of this compound.
Introduction
1-(2-Fluoroethyl)piperazine and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of the fluoroethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The piperazine moiety, a common pharmacophore, imparts aqueous solubility and provides a versatile scaffold for further chemical modification.[1]
The primary challenge in the synthesis of monosubstituted piperazines lies in controlling the selectivity of the N-alkylation to prevent the formation of the undesired 1,4-disubstituted byproduct. This guide explores robust strategies to achieve high yields of the desired mono-alkylated product.
Synthesis Pathways
Two principal pathways for the synthesis of 1-(2-Fluoroethyl)piperazine are detailed below.
Pathway 1: Direct Alkylation of Piperazine via Monohydrochloride Salt
This pathway involves the in situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms, thereby directing the alkylation to the free secondary amine. This one-pot, one-step procedure is an efficient method for producing N-monoalkylated piperazines with good yields.[2]
Pathway 2: Alkylation of Monoprotected Piperazine
This two-step pathway offers a highly effective and clean method for ensuring mono-alkylation by utilizing a protecting group, such as tert-butoxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens. The alkylation is directed specifically to the unprotected site, followed by deprotection to yield the desired product.
References
An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine Hydrochloride
CAS Number: 1089279-64-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluoroethyl)piperazine hydrochloride is a fluorinated derivative of piperazine that holds potential as a key building block in medicinal chemistry. The introduction of a fluoroethyl group to the piperazine scaffold can modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical data, a generalized synthesis protocol, and potential applications in drug discovery for this compound (also referred to as 1-(2-Fluoroethyl)piperazine dihydrochloride). It is important to note that while this compound is commercially available, detailed experimental studies and biological activity data are limited in publicly accessible scientific literature.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers.
| Property | Value |
| CAS Number | 1089279-64-0 |
| Chemical Name | This compound |
| Synonyms | 1-(2-Fluoroethyl)piperazine dihydrochloride |
| Molecular Formula | C₆H₁₅Cl₂FN₂ |
| Molecular Weight | 205.10 g/mol |
| Appearance | White to off-white crystalline solid |
| SMILES | FCCN1CCNCC1.[H]Cl.[H]Cl |
Synthesis and Characterization
Generalized Experimental Protocol: N-Alkylation of Piperazine
A plausible method for the synthesis of 1-(2-Fluoroethyl)piperazine involves the nucleophilic substitution of a suitable fluoroethylating agent with piperazine. The resulting free base would then be converted to its hydrochloride salt.
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-2-fluoroethane or 1-fluoro-2-iodoethane
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, DMF)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous sodium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)
Procedure:
-
N-Alkylation: To a solution of an excess of piperazine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate. This is to ensure a monosubstituted product is favored and to neutralize the acid formed during the reaction.
-
Slowly add 1-bromo-2-fluoroethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up and Extraction: Dissolve the residue in water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate the desired product from unreacted piperazine and piperazine dihydrobromide.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-Fluoroethyl)piperazine free base.
-
Purification: The crude product can be purified using silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the fluoroethyl and piperazine protons and carbons, respectively. The characteristic splitting patterns due to fluorine-hydrogen coupling would be a key indicator of successful synthesis.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, typically observing the [M+H]⁺ ion for the free base.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-H, N-H (from the protonated amine), C-N, and C-F bonds.
-
Elemental Analysis: To confirm the elemental composition of the synthesized salt.
Applications in Drug Discovery
While specific biological activities for this compound have not been reported in the literature, the piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. The introduction of a fluoroethyl group can confer several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
-
Modulation of Basicity: The electronegative fluorine atom can reduce the pKa of the distal nitrogen atom of the piperazine ring, which can influence its binding to biological targets and affect its pharmacokinetic properties.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
Given these properties, this compound is a valuable building block for the synthesis of novel compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. It can be incorporated into molecules to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic profiles of lead compounds.
Visualizations
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis and characterization.
Role in Drug Discovery
Caption: Role as a building block in the drug discovery process.
Safety Information
Based on available supplier safety data sheets, this compound is considered hazardous.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with potential utility in the field of drug discovery. Its structure combines the versatile piperazine scaffold with a fluoroethyl group, which can impart desirable pharmacokinetic properties to new molecular entities. While detailed public data on its synthesis, characterization, and biological activity is currently scarce, this guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Fluoroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 1-(2-Fluoroethyl)piperazine hydrochloride (CAS No: 184042-60-2). It is intended to serve as a technical resource for professionals in research and drug development, offering available data, detailed experimental protocols for its characterization, and insights into its chemical behavior.
Core Physicochemical Properties
This compound is a piperazine derivative utilized as a building block in organic and medicinal chemistry. The presence of a fluoroethyl group can enhance metabolic stability and lipophilicity in derivative molecules, making it a valuable intermediate in the synthesis of novel compounds.[1] Its hydrochloride salt form generally improves stability and handling characteristics.[2]
Physical Data
Quantitative experimental data for this compound is limited in publicly accessible literature. The table below summarizes key identification parameters and physical properties, including data inferred from its dihydrochloride salt and structurally similar compounds.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-fluoroethyl)piperazine;hydrochloride | N/A |
| CAS Number | 184042-60-2 | [3][4][5] |
| Molecular Formula | C₆H₁₄ClFN₂ | [3][5] |
| Molecular Weight | 168.64 g/mol | [3][5] |
| Physical Form | Solid | [5] |
| Appearance | White to Off-White Solid | [6][7][8][9] |
| Melting Point | Data not available. Related fluorinated piperazine hydrochlorides melt in the range of 165-190 °C. | [7][10] |
| Solubility | Data not available. As a hydrochloride salt, it is expected to be soluble in protic solvents like water and alcohols, with limited solubility in nonpolar organic solvents. | [11] |
| Storage | Store at room temperature, in a tightly sealed container, protected from moisture. | [5][12] |
Chemical & Spectroscopic Data
The chemical properties are defined by the reactivity of the piperazine ring and the influence of the fluoroethyl substituent. Spectroscopic analysis is essential for confirming the structure and purity of the compound.
| Spectroscopic Data | Predicted/Expected Characteristics | Rationale/Reference |
| ¹H NMR | Expected signals for the fluoroethyl group (a triplet of doublets for -CH₂F and a triplet for -CH₂N-) and piperazine ring protons (broad multiplets). The N-H proton of the hydrochloride salt will appear as a broad singlet. | Based on spectra of related compounds like 1-(2-Fluorobenzyl)piperazine hydrochloride.[10] |
| ¹³C NMR | Distinct signals for the two carbons of the fluoroethyl group (one showing a large ¹JCF coupling constant) and the piperazine ring carbons. | Based on general principles and data from related structures.[10] |
| Mass Spectrometry (ESI-MS) | Expected protonated molecular ion [M+H]⁺ for the free base at m/z ≈ 133.11. Common fragments would result from the loss of the fluoroethyl group or cleavage of the piperazine ring. | Based on ESI-MS principles for similar hydrochloride salts and fragmentation patterns of piperazines.[13][14] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (broad, ~2400-2800 cm⁻¹ for the amine salt), C-H stretching (~2850-3000 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹), and a strong C-F stretching band (~1000-1100 cm⁻¹). | Based on characteristic IR frequencies for functional groups present and spectra of related compounds like piperazine dihydrochloride.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound in a laboratory setting.
Synthesis and Characterization Workflows
The synthesis of monosubstituted piperazines can often be achieved through a one-pot procedure.[10] The subsequent characterization relies on a standard suite of analytical techniques to confirm the compound's identity and purity.
Caption: General Workflow for Synthesis and Purification.
Caption: Physicochemical Characterization Workflow.
Protocol for Synthesis
This protocol is a general method adapted from procedures for synthesizing monosubstituted piperazines.[10]
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add a base (e.g., K₂CO₃, 1.5 eq) to the mixture. Slowly add 1-bromo-2-fluoroethane (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(2-fluoroethyl)piperazine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold acetone or diethyl ether, and dry under vacuum to yield this compound.[11]
Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This is a standard method for determining equilibrium solubility.[11]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines how to assess the stability of the compound under various stress conditions.[12]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acid/base-stressed samples and analyze all samples using a stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from any degradation products.
-
Evaluation: Quantify the remaining parent compound at each time point to determine the degradation rate and identify the primary degradation pathways.
Safety and Handling
This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and strong bases.[12]
Conclusion
This compound is a key synthetic intermediate with properties that make it attractive for pharmaceutical development. While comprehensive public data on its physical properties is sparse, this guide consolidates available information and provides standardized protocols for its synthesis and characterization. The provided workflows and methodologies offer a foundational framework for researchers to handle, evaluate, and utilize this compound effectively in their scientific endeavors.
References
- 1. 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | 184042-64-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 184042-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound [sobekbio.com]
- 5. This compound | 184042-60-2 [sigmaaldrich.com]
- 6. 1-(2-Fluoroethyl)piperazine dihydrochloride | CymitQuimica [cymitquimica.com]
- 7. labproinc.com [labproinc.com]
- 8. 1-(2-Fluoroethyl)piperazine dihydrochloride CAS#: 1089279-64-0 [m.chemicalbook.com]
- 9. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE | 1011-16-1 [amp.chemicalbook.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine dihydrochloride [webbook.nist.gov]
- 16. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR Spectrum [chemicalbook.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1-(2-Fluoroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(2-Fluoroethyl)piperazine hydrochloride is a synthetic compound belonging to the diverse class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. The introduction of a fluoroethyl group is a strategic modification intended to enhance the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target affinity. While direct and extensive research on the specific mechanism of action of this compound is limited, this technical guide consolidates available information on its structural analogs to propose a likely mechanism of action and to provide a framework for future research and development. Based on evidence from closely related compounds, a primary hypothesized mechanism of action is its activity as a sigma-1 (σ1) receptor agonist. Furthermore, the well-documented pharmacology of the piperazine moiety suggests potential interactions with various central nervous system (CNS) receptors, including serotonin and dopamine pathways.
Hypothesized Core Mechanism of Action: Sigma-1 Receptor Agonism
The most compelling evidence for a specific molecular target of the 1-(2-fluoroethyl)piperazine moiety comes from studies on a structurally related radioligand, [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, which has been developed for positron emission tomography (PET) imaging of sigma receptors.[1] This compound has been identified as a potent σ1 receptor agonist.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular signaling and survival.
Signaling Pathway for Hypothesized Sigma-1 Receptor Agonism:
Caption: Hypothesized signaling cascade following Sigma-1 receptor activation.
Upon binding of an agonist like this compound, the sigma-1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other cellular compartments where it can modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, leading to enhanced calcium signaling and subsequent effects on neuronal survival and plasticity.[1]
Other Potential Mechanisms of Action
The piperazine scaffold is a well-established pharmacophore that interacts with a variety of CNS receptors. Therefore, it is plausible that this compound may also exhibit activity at other targets, which could contribute to a complex pharmacological profile.
-
Serotonin Receptors: Many piperazine derivatives are known to have high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. Activity at these receptors is associated with antidepressant, anxiolytic, and antipsychotic effects.
-
Dopamine Receptors: Interaction with dopamine D2, D3, and D4 receptors is another common feature of piperazine-containing compounds, which is often linked to antipsychotic and cognitive-enhancing properties.
-
Antihistaminic Activity: Some piperazine derivatives are potent histamine H1 and H3 receptor antagonists, suggesting potential applications in allergic conditions and as cognitive enhancers, respectively.
Quantitative Data from Structurally Related Compounds
| Compound Class | Target/Assay | Quantitative Data (IC₅₀/EC₅₀/Kᵢ) | Reference |
| Fluorinated Piperazine-Hydroxyethylamine Analogues | Plasmodium falciparum (Antiplasmodial) | IC₅₀: 0.09 µM - 0.28 µM | |
| Pyridazinones with (2-Fluorophenyl)piperazine | Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀: 0.013 µM - 0.039 µM | |
| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | BCL2 Inhibition (Antiproliferative) | IC₅₀: 16.98 µM - 17.33 µM |
Experimental Protocols
The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.
Radioligand Binding Assays for Receptor Affinity
This method is used to determine the affinity of a compound for a specific receptor.
Workflow for Radioligand Binding Assay:
Caption: A streamlined workflow for determining receptor binding affinity.
-
Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., sigma-1, 5-HT1A) are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
Calcium Mobilization Assay: For Gq-coupled receptors (like some 5-HT2 subtypes) or for assessing the downstream effects of sigma-1 receptor modulation of IP3 receptors, changes in intracellular calcium levels can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in live cells.
-
cAMP Assay: For Gs- or Gi-coupled receptors (like 5-HT1A), the production of cyclic AMP (cAMP) can be quantified using techniques such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Enzyme Inhibition Assays: For targets like MAO-B, the ability of the compound to inhibit the enzymatic activity can be measured using a specific substrate that produces a fluorescent or colorimetric signal upon conversion.
Cell Viability and Proliferation Assays
To assess potential anticancer or cytotoxic effects, the following assays are commonly employed:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are treated with the compound for a specified period, after which MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring the absorbance.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the available evidence strongly points towards a potential role as a sigma-1 receptor agonist. The well-established polypharmacology of the piperazine scaffold also suggests that this compound may interact with other CNS receptors, which could result in a complex and potentially beneficial therapeutic profile.
Future research should focus on a systematic in vitro pharmacological profiling of this compound across a broad panel of CNS receptors and enzymes to confirm its primary targets and selectivity. Subsequent in vivo studies in relevant animal models of neurological and psychiatric disorders will be essential to validate these findings and to explore the full therapeutic potential of this promising compound. The experimental protocols and hypothesized mechanisms outlined in this guide provide a robust framework for initiating such investigations.
References
Structure and activity relationship of fluoroethyl piperazine derivatives
An In-Depth Technical Guide on the Structure-Activity Relationship of Fluoroethyl Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. When combined with the privileged piperazine scaffold, the resulting fluoroethyl piperazine derivatives represent a versatile class of compounds with significant potential across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Structure-Activity Relationships
The biological activity of fluoroethyl piperazine derivatives is finely tuned by the interplay of several structural features: the position of the fluorine atom, the nature of the substituent on the second piperazine nitrogen, and the overall molecular conformation.
-
The Fluoroethyl Group: The 2-fluoroethyl group attached to a piperazine nitrogen is a key bioisostere for other small alkyl groups. Its primary role is often to modulate basicity (pKa) and lipophilicity, which in turn affects solubility, cell permeability, and off-target interactions. In the context of Positron Emission Tomography (PET), the ¹⁸F-fluoroethyl group serves as the imaging label, with its metabolic stability being crucial for clear imaging.[1][2]
-
Substitution on the Aromatic Ring: For derivatives with an arylpiperazine core, the position and electronic nature of substituents on the aromatic ring are critical determinants of receptor affinity and selectivity. For instance, in fluorinated benzylpiperazines targeting CNS receptors, para-fluorine substitution on the phenyl ring generally confers the highest affinity for the serotonin 5-HT2A receptor.[3] Moving the fluorine to the meta or ortho position often leads to a significant drop in activity.[3]
-
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. The nature and size of the substituents can influence the conformational equilibrium, which can impact how the molecule fits into a target binding pocket. This is a crucial factor for optimizing receptor affinity and selectivity.[4]
Therapeutic Applications and Associated SAR
Central Nervous System (CNS) Agents
Fluoroethyl piperazine derivatives are prominent in the development of antipsychotic and antidepressant medications, primarily acting as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[5][6] The SAR for these compounds is focused on balancing affinities for these receptors to achieve a desired therapeutic effect while minimizing side effects.[7]
-
Antipsychotic Activity: Atypical antipsychotics often exhibit a combination of D₂ antagonism and 5-HT₂ₐ antagonism. The fluoroethylpiperazine moiety can be tailored to achieve this profile. For example, linking the fluoroethylpiperazine to different heterocyclic systems can greatly potentiate antipsychotic activity.[6][8] The goal is to optimize this receptor affinity profile to manage psychosis effectively while reducing the risk of extrapyramidal symptoms.[7][9]
-
Antidepressant Activity: For antidepressant applications, derivatives are often designed to inhibit the reuptake of serotonin (5-HT) and/or norepinephrine (NA). Quantitative SAR (QSAR) studies have shown that specific molecular descriptors, such as dipole moment and the highest occupied molecular orbital (HOMO) energy, can be correlated with the inhibition of 5-HT and NA reuptake, respectively.[10]
Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives for CNS Targets
| Compound Class | Specific Derivative | Target Receptor | Activity Metric (Kᵢ in nM) |
| Fluorinated Benzylpiperazines | para-Fluoro Analog | Dopamine D₂ | High Affinity (Specific Kᵢ not provided) |
| Fluorinated Benzylpiperazines | para-Fluoro Analog | Serotonin 5-HT₂ₐ | Highest Affinity in Series |
| Fluorinated Benzylpiperazines | meta-Fluoro Analog | Serotonin 5-HT₂ₐ | Reduced Affinity |
| Fluorinated Benzylpiperazines | ortho-Fluoro Analog | Serotonin 5-HT₂ₐ | Reduced Affinity |
| Fused Tricyclic Piperazines | Compound 47 | Dopamine D₂ | High Affinity |
| Fused Tricyclic Piperazines | Compound 47 | Serotonin 5-HT₁ₐ | High Affinity |
| Fused Tricyclic Piperazines | Compound 47 | Serotonin 5-HT₂ₐ | High Affinity |
Source: Data compiled from multiple sources.[3][7]
Caption: A typical workflow for the design and optimization of novel therapeutic agents.
Caption: Dual receptor blockade mechanism for atypical antipsychotic activity.
Oncology Applications
In oncology, fluoroethyl piperazine derivatives are primarily explored as PET imaging agents for visualizing tumors and as potential anticancer therapeutics.
-
PET Imaging: The ¹⁸F radionuclide is a positron emitter ideal for PET imaging.[1] Derivatives like [¹⁸F]SFE ([¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine) have been developed to image sigma (σ) receptors, which are overexpressed in some tumors.[1] The key SAR considerations for PET radioligands are high affinity and selectivity for the target, favorable pharmacokinetics for rapid clearance from non-target tissues, and metabolic stability of the ¹⁸F-label.[1][11]
-
Anticancer Activity: Certain arylpiperazine derivatives have demonstrated the ability to induce cytotoxic effects in tumor cells by inhibiting critical signaling pathways, such as the PI3K/Akt pathway, which regulates cell proliferation and survival.[5] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[5]
Table 2: Activity of Fluoroethyl Piperazine Derivatives in Oncology
| Compound / Derivative | Application | Target | Activity Metric | Value |
| [¹⁸F]SFE | PET Imaging | Sigma-1 (σ₁) Receptor | Dissociation Constant (Kd) | 5 nM |
| [¹⁸F]MEL054 | PET Imaging | Melanin (Melanoma) | Radiochemical Yield | 34 ± 9% |
| [¹⁸F]MEL054 | PET Imaging | Melanin (Melanoma) | Specific Activity | 71–119 GBq/μmol |
| L-1-[¹⁸F]FETrp | PET Imaging | Amino Acid Transporters / IDO | Tumor Uptake (%ID/g) in PC-3 | 7.5 ± 0.6 |
| Arylpiperazines | Anticancer | Cancer Cell Lines | IC₅₀ / GI₅₀ | Varies by compound/cell line |
Source: Data compiled from multiple sources.[1][5][11][12]
Caption: General process for producing an ¹⁸F-labeled PET imaging agent.
Antimicrobial and Antiparasitic Agents
The versatile piperazine scaffold has also been modified with fluoroethyl groups to develop agents against bacteria, fungi, and parasites.
-
Antimalarial Activity: Fluorinated piperazine-hydroxyethylamine analogues have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[13] SAR studies in this area focus on optimizing the substituents to increase potency against both chloroquine-sensitive and resistant strains while maintaining a low cytotoxicity profile against human cell lines.[13]
Table 3: Antiplasmodial Activity of Fluorinated Piperazine-Hydroxyethylamine Analogues
| Compound | Target Strain | Activity Metric | Value (μM) | Cytotoxicity (HepG2) |
| 13g | P. falciparum 3D7 | IC₅₀ | 0.28 | >150 μM |
| 13g | P. falciparum Dd2 (Resistant) | IC₅₀ | 0.11 | >150 μM |
| 14g | P. falciparum 3D7 | IC₅₀ | 0.09 | >150 μM |
| 14g | P. falciparum Dd2 (Resistant) | IC₅₀ | 0.10 | >150 μM |
Source: Data from Upadhyay et al.[13]
Caption: Formation of the electrophilic aziridinium ion, a key reactive intermediate.
Experimental Protocols
Protocol 1: Receptor Binding Assay
This protocol is used to determine the affinity (Kᵢ) of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor (e.g., D₂ or 5-HT₂ₐ) are prepared. A radioligand with known high affinity for the receptor is selected.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (fluoroethyl piperazine derivative).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[14]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined using non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[5]
-
Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Controls (solvent only, medium only) are included.[5]
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]
-
Solubilization & Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured on a microplate reader (approx. 570 nm).[14]
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value is determined using non-linear regression.[5]
Protocol 3: Radiosynthesis of [¹⁸F]Fluoroethyl Derivatives
This protocol outlines a typical nucleophilic substitution method for ¹⁸F-labeling.
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride from a cyclotron is trapped on an anion-exchange cartridge. It is then eluted into a reaction vessel with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2). The solvent is removed by azeotropic distillation.
-
Labeling Reaction: The tosylate or mesylate precursor of the fluoroethyl piperazine derivative, dissolved in a suitable solvent like DMSO or acetonitrile, is added to the dried, activated [¹⁸F]fluoride.[2]
-
Heating: The reaction mixture is heated to a high temperature (e.g., 100-120°C) for a short period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.[2][12]
-
Purification: The crude reaction mixture is diluted and purified, typically using semi-preparative high-performance liquid chromatography (HPLC), to separate the desired [¹⁸F]-labeled product from unreacted fluoride and other impurities.[1][12]
-
Formulation: The collected HPLC fraction containing the pure product is reformulated into a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for in vivo use.
Conclusion
The fluoroethyl piperazine scaffold is a remarkably fruitful starting point for the design of novel therapeutic and diagnostic agents. The structure-activity relationships are complex, with biological outcomes heavily dependent on the substitution patterns on both the piperazine and any associated aromatic rings. For CNS applications, a delicate balance of affinities for dopamine and serotonin receptors is paramount. In oncology, the focus shifts to high target-to-background ratios for PET imaging and specific pathway inhibition for therapeutic efficacy. As synthetic methodologies and screening techniques continue to advance, the exploration of the chemical space around this versatile core will undoubtedly yield next-generation compounds with improved potency, selectivity, and safety profiles.
References
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 7. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of L-1-[18F]Fluoroethyl-Tryptophan for PET Imaging of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Literature review on substituted piperazine compounds
An In-Depth Technical Guide to Substituted Piperazine Compounds: Synthesis, Therapeutic Applications, and Experimental Evaluation
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold" in drug design. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[3][4] These nitrogens can act as hydrogen bond acceptors or become protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[3][5] Consequently, piperazine derivatives are found in a vast array of FDA-approved drugs for treating a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[6][7][8] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted piperazine compounds, complete with detailed experimental protocols and quantitative data for researchers in drug development.
Synthesis of Substituted Piperazine Compounds
The synthetic versatility of the piperazine core allows for extensive chemical modification.[1] The primary methods involve substitutions at the nitrogen atoms, though recent advances have enabled functionalization of the carbon atoms as well.[9][10]
1. N-Substituted Piperazines:
-
N-Alkylation: This is commonly achieved through nucleophilic substitution reactions where piperazine reacts with alkyl halides or sulfonates. Reductive amination is another key method for introducing alkyl groups.[11]
-
N-Arylation: The formation of N-aryl bonds is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig (Palladium-catalyzed) and Ullmann-Goldberg (Copper-catalyzed) reactions. Aromatic nucleophilic substitution (SNAr) is also feasible, particularly with electron-deficient aromatic rings.[11]
2. C-H Functionalization:
While less common, direct functionalization of the carbon atoms on the piperazine ring has gained significant attention.[10] These advanced methods, often involving photoredox catalysis or the use of specialized reagents like SnAP (Stannyl Amine Protocol), allow for the introduction of aryl or alkyl groups at the α-position to a nitrogen atom, expanding the structural diversity of piperazine derivatives.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. scilit.com [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Fluoroethyl)piperazine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-Fluoroethyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development.
Core Compound Data
The fundamental molecular and physical data for this compound are summarized in the table below for quick reference.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₄ClFN₂ |
| Molecular Weight | 168.64 g/mol |
| CAS Number | 184042-60-2 |
| Canonical SMILES | C1CN(CCN1)CCF.Cl |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the N-alkylation of piperazine followed by the formation of the hydrochloride salt. A common challenge in the N-alkylation of piperazine is controlling the reaction to favor mono-substitution over di-substitution. One effective strategy is the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thus promoting mono-alkylation.
Step 1: N-Alkylation of Piperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as methanol or acetonitrile.
-
Formation of Monohydrochloride: To the stirred solution, add piperazine dihydrochloride (1 equivalent). Gently heat the mixture until a clear solution is obtained. This step generates piperazine monohydrochloride in situ.
-
Alkylation: To the reaction mixture, add 1-fluoro-2-iodoethane or a similar fluoroethylating agent (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material. The reaction may require heating to reflux for several hours to proceed to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated piperazine dihydrochloride. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue is dissolved in water and the pH is adjusted to >9 with a base (e.g., 1M NaOH) to deprotonate the piperazine nitrogen.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.
Step 2: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude 1-(2-fluoroethyl)piperazine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (or in ethanol) dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by vacuum filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: The sample is dissolved in the mobile phase before injection.
-
Analysis: The retention time of the main peak is compared to a reference standard, and the purity is determined by the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The hydrochloride salt is typically converted to the free base before analysis. This is achieved by dissolving the sample in a basic solution and extracting it with a volatile organic solvent. Derivatization may be necessary to improve volatility and peak shape.
-
GC Column: A non-polar or medium-polarity capillary column is commonly used.
-
Ionization: Electron Ionization (EI) is standard for generating a reproducible fragmentation pattern.
-
Analysis: The mass spectrum of the eluted peak is compared with known databases or analyzed for characteristic fragments to confirm the structure of the compound. The molecular ion peak should correspond to the molecular weight of the free base.
Visualized Workflows and Relationships
The following diagrams illustrate the conceptual workflows for the synthesis and identification of this compound.
Caption: Conceptual workflow for the synthesis and purification of this compound.
A Technical Guide to the Discovery and History of Fluorinated Piperazine Analogs in Drug Development
Introduction
The convergence of fluorine chemistry with the privileged piperazine scaffold has created a powerful and versatile platform in modern medicinal chemistry. Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is a common structural motif in numerous approved drugs due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate pharmacokinetics.[1][2] The strategic incorporation of fluorine, an element with unique properties such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, allows for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3][4][5] This guide explores the discovery, history, and key applications of fluorinated piperazine analogs, providing an in-depth resource for researchers and professionals in drug development.
The introduction of fluorine can significantly alter the properties of a parent molecule. For instance, it can modulate the pKa of nearby functional groups, enhancing bioavailability, or block sites of metabolism, increasing a drug's half-life.[5][6] These modifications have been instrumental in advancing drug candidates into clinical development across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][7]
Synthesis and Characterization Workflow
The development of fluorinated piperazine analogs follows a structured workflow from initial synthesis to biological evaluation. This process typically involves multi-step chemical synthesis followed by rigorous characterization and a cascade of in vitro and in vivo assays to determine the compound's potential as a therapeutic agent.
Caption: General workflow for the synthesis and evaluation of fluorinated piperazine analogs.
Key Therapeutic Applications and Discoveries
Antimicrobial and Antiparasitic Agents
Fluorinated piperazine analogs have shown significant promise in combating infectious diseases. Their mechanisms often involve inhibiting essential pathogen-specific enzymes or pathways.
Antimalarials: Recent research has focused on novel fluorinated piperazine-hydroxyethylamine analogs as potent antiplasmodial candidates.[8][9] These compounds have demonstrated efficacy against both chloroquine-sensitive (Plasmodium falciparum 3D7) and chloroquine-resistant (PfDd2) strains.[8][9] Two notable compounds, 13g and 14g , exhibited low micromolar to nanomolar inhibitory activity.[8][9] Compound 14g also showed favorable preliminary pharmacokinetic properties, maintaining a presence in the body for over six hours, and demonstrated a reduction in parasitemia in a Plasmodium berghei mouse model.[8][9]
| Compound | Target/Strain | IC50 (μM) | Cytotoxicity (HepG2) | In Vivo Efficacy (30 mg/kg) |
| 13g | Pf3D7 | 0.28[8][9] | >150 μM[8][9] | 25% parasitemia reduction[8][9] |
| PfDd2 | 0.11[8][9] | |||
| 14g | Pf3D7 | 0.09[8][9] | >150 μM[8][9] | 50% parasitemia reduction[8][9] |
| PfDd2 | 0.10[8][9] |
Antibacterial Agents: The piperazine scaffold is a core component of fluoroquinolone antibiotics like Norfloxacin. Studies on the degradation products of Norfloxacin have provided insights into the distinct roles of the fluorine atom and the piperazine ring in its biological activity.[10][11] While degradation of the piperazine ring can alter the binding energy and area with its target, DNA gyrase A, the fluorine atom primarily affects the binding area.[11] Additionally, novel fluorinated s-triazinyl piperazines have been synthesized and tested against a panel of bacteria and fungi, with some showing noteworthy antimicrobial activity.[12]
Oncology
In oncology, fluorinated piperazines are integral to both therapeutic agents and diagnostic tools, particularly in Positron Emission Tomography (PET) imaging.
Fibroblast Activation Protein (FAP) Inhibitors for PET Imaging: Radiolabeled probes targeting Fibroblast Activation Protein (FAP), which is overexpressed in many tumor microenvironments, are emerging as powerful diagnostic agents.[13] Researchers have developed 18F-labeled piperazine-based FAP inhibitors for PET imaging.[13] One such compound, 4a , demonstrated low nanomolar inhibitory activity against FAP, high metabolic stability, and was successfully radiolabeled to produce the PET tracer [18F]4a.[13]
| Compound | Target | IC50 (nM) | logD7.4 | Metabolic Stability (Murine Liver Microsomes) |
| Fluoroethyltriazole 4a | FAP | 1.7[13] | 0.08[13] | 78% intact after 90 min[13] |
Kinase Inhibitors: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer. Alpelisib, a PI3K inhibitor approved for advanced breast cancer, features a fluorinated group that enhances metabolic stability and binding affinity to the PI3K target.[6] Similarly, Selumetinib, a MEK inhibitor targeting the Raf-MEK-ERK pathway, incorporates a 4-fluorobenzimidazole core.[6]
Caption: Inhibition of cancer signaling pathways by fluorinated piperazine-containing drugs.
Central Nervous System (CNS) Agents
The introduction of fluorine into arylpiperazine derivatives has been a successful strategy for enhancing affinity and selectivity for dopamine receptors, leading to the development of improved antipsychotic agents.[7] More recently, fluorinated cinnamylpiperazines have been investigated as potential ligands for monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[14] While the synthesized compounds showed low in vitro binding affinity for MAO-B, computational docking studies revealed that the arylpiperazine moiety occupies the substrate cavity, stabilized by interactions with key tyrosine residues.[14]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the discovery and validation of novel drug candidates.
Synthesis of Fluorinated Piperazine Analogs (General Example)
The synthesis of fluorinated piperazine derivatives often involves standard cross-coupling reactions. A common approach is the Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr).
-
Protocol: Buchwald-Hartwig Amination for N-Arylation
-
To an oven-dried flask, add the aryl halide (1.0 eq.), piperazine derivative (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture at the specified temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired fluorinated piperazine analog.
-
Characterize the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[14][15]
-
In Vitro Biological Evaluation
-
Protocol: IC50 Determination for Antiplasmodial Activity
-
Parasite Culture: Culture P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C under a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Assay Setup: Synchronize parasite cultures to the ring stage. Prepare serial dilutions of the test compounds in a 96-well plate.
-
Incubation: Add the parasitized erythrocytes to the wells to achieve a final hematocrit of 2% and parasitemia of 1%. Incubate the plates for 72 hours under the conditions described above.[8]
-
Quantification: After incubation, lyse the cells and quantify parasite growth using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). Measure fluorescence with a microplate reader.
-
Data Analysis: Plot the percentage of parasite growth inhibition against the log of the compound concentration. Determine the IC50 value (the concentration at which 50% of parasite growth is inhibited) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
-
Protocol: Cytotoxicity Assay (e.g., on HepG2 cells)
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Assay Setup: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or CCK-8 assay, which measures mitochondrial activity.[11] Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the CC50 value (the concentration that causes 50% cell death).
-
In Vivo Efficacy Study
-
Protocol: Mouse Model of Malaria (e.g., P. berghei)
-
Infection: Infect mice with P. berghei parasites via intraperitoneal (IP) injection.
-
Treatment: Once parasitemia is established, administer the test compound (e.g., 14g at 30 mg/kg) via IP injection for four consecutive days.[9]
-
Monitoring: Monitor parasitemia daily by collecting a tail blood smear, staining with Giemsa, and counting infected red blood cells under a microscope.[8]
-
Endpoint: Evaluate the efficacy of the compound by comparing the reduction in parasitemia load and the mean survival time of the treated group against an untreated control group.[9]
-
The strategic incorporation of fluorine into the piperazine scaffold has proven to be a highly effective approach in drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic properties. From potent antimalarials and broad-spectrum antimicrobials to targeted cancer therapeutics and advanced diagnostic agents, fluorinated piperazine analogs are at the forefront of medicinal chemistry innovation. The continued development of novel synthetic methodologies, particularly for late-stage fluorination, will undoubtedly expand the chemical space and therapeutic potential of this remarkable class of molecules, paving the way for the next generation of medicines.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-Fluoroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Fluoroethyl)piperazine hydrochloride. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents predicted data based on analogous structures and first principles, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analysis of this and related piperazine derivatives.
Introduction
This compound is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many biologically active compounds, and the introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound, necessitating the use of modern spectroscopic techniques. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~4.7 - 4.5 | dt | 2H | -CH₂-F (Fluorine adjacent) | The chemical shift is significantly downfield due to the electronegativity of the fluorine atom. The multiplicity will be a doublet of triplets due to coupling with adjacent protons and fluorine. |
| ~3.6 - 3.4 | t | 2H | -N-CH₂- (Fluoroethyl side) | Protons on the carbon adjacent to the nitrogen of the fluoroethyl group. |
| ~3.3 - 3.1 | m | 8H | Piperazine ring protons | The piperazine ring protons are expected to show complex multiplets due to coupling with each other. The hydrochloride salt form will influence their chemical shift. |
| ~10.0 - 12.0 | br s | 2H | N-H (hydrochloride) | The acidic protons of the piperazinium dihydrochloride are expected to be broad and downfield. The exact chemical shift is highly dependent on the solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~82 - 79 | -CH₂-F (Fluorine adjacent) | The carbon atom directly bonded to fluorine will exhibit a large chemical shift and a strong ¹J(C-F) coupling. |
| ~58 - 55 | -N-CH₂- (Fluoroethyl side) | The carbon atom adjacent to the nitrogen of the fluoroethyl group. |
| ~52 - 48 | Piperazine ring carbons | The carbon atoms of the piperazine ring. Due to symmetry in the free base, these might be equivalent. In the hydrochloride salt, slight differences may be observed. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2700 | Strong | N-H stretch (amine salt) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium | N-H bend |
| 1150 - 1050 | Strong | C-F stretch |
| 1100 - 1000 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Ion | Notes |
| 133.1 | [M+H]⁺ (of free base) | The expected molecular ion peak for the protonated free base (C₆H₁₃FN₂). High-resolution mass spectrometry would provide a more accurate mass for elemental composition confirmation. |
| Various | Fragment ions | Fragmentation of the piperazine ring and loss of the fluoroethyl side chain are expected to produce a characteristic fragmentation pattern. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H protons are exchangeable in D₂O.
-
Internal Standard: Add a small amount of an appropriate internal standard (e.g., DSS for D₂O or TMS for organic solvents) for chemical shift referencing.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Sample Spectrum: Record the spectrum of the prepared sample.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a suitable technique for this type of compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).
-
Infusion or Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatograph for separation from any impurities.
-
Ionization: Use a positive ion ESI mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.
-
Tandem MS (MS/MS): To obtain further structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of this compound. While experimental data for this specific molecule is not widely published, the predicted data and detailed experimental protocols herein offer a solid foundation for researchers and scientists. The application of NMR, IR, and MS, as outlined, will enable the unambiguous structural confirmation and purity assessment essential for advancing research and development in the pharmaceutical sciences.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Fluoroethyl)piperazine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluoroethyl group, particularly the fluorine-18 ([¹⁸F]) isotope, allows for the development of positron emission tomography (PET) imaging agents. These radiotracers enable non-invasive in vivo visualization and quantification of biological processes at the molecular level, aiding in drug development and clinical diagnostics. This document provides detailed protocols for the synthesis of both the non-radioactive ("cold") 1-(2-fluoroethyl)piperazine standard and its [¹⁸F]-labeled counterpart for PET imaging applications. Additionally, it outlines the quality control procedures necessary for radiopharmaceuticals and provides an overview of the signaling pathways of relevant biological targets.
Data Presentation
Table 1: Synthesis of Non-Radiolabeled 1-(2-Fluoroethyl)piperazine Derivatives (Reference Compounds)
| Precursor | Reagent | Solvent | Conditions | Yield | Purity | Reference |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 1-bromo-2-fluoroethane, K₂CO₃ | Acetonitrile | Reflux, 12 h | - | - | [1] |
| 5-cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide | 1-fluoro-2-iodoethane, K₂CO₃ | DMF | 65 °C, 6 h | - | >95% | [2] |
| 4-((4-cyanophenoxy)methyl)piperidine | 2-bromo-1-ethanol, K₂CO₃ | Dichloromethane | - | 72% | - | [3] |
Note: Yields and purities are reported as found in the cited literature. "-" indicates data not specified in the source.
Table 2: Radiosynthesis of [¹⁸F]-Labeled Piperazine-Containing PET Tracers
| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| [¹⁸F]FEt-PPZ | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | [¹⁸F]fluoroethyltosylate | 32% ± 5.8% | >95% | - | - | [1] |
| [¹⁸F]1 | 5-cyano-N-(4-(4-(2-tosyloxyethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide | [¹⁸F]Fluoride | 13-15% | >99% | 32-38 | 80-85 | [2] |
| [¹⁸F]SFE | 1-(2-mesyloxyethyl)-4-((4-cyanophenoxy)methyl)piperidine | [¹⁸F]Fluoride | 59% ± 8% | 98.3% ± 2.1% | 106.93 ± 23.68 | ~100 | [3] |
| [¹⁸F]FET | L-tyrosine | [¹⁸F]fluoroethyltosylate | 40% | >99% | >90 | ~50 | [4][5] |
Note: Molar activity is often reported at the end of synthesis (EOS).
Experimental Protocols
Protocol 1: Synthesis of Non-Radiolabeled 1-(2-Fluoroethyl)piperazine
This protocol is a general method adapted from the N-alkylation of piperazine derivatives.
Materials:
-
Piperazine
-
1-Bromo-2-fluoroethane or 1-fluoro-2-iodoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
-
Saline solution
Procedure:
-
To a solution of piperazine (1 equivalent) in acetonitrile or DMF, add potassium carbonate (2.5-3 equivalents).
-
Add 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 65 °C for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in water and extract with chloroform (3 x 10 mL).
-
Combine the organic extracts, wash with saline, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure 1-(2-fluoroethyl)piperazine.
Protocol 2: Radiosynthesis of [¹⁸F]-(2-Fluoroethyl)piperazine Derivatives
This is a two-step, one-pot automated synthesis protocol for producing [¹⁸F]-labeled piperazine derivatives for PET imaging.
Step 1: Production of [¹⁸F]Fluoroethyl Tosylate
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron and trapped on an anion exchange cartridge.
-
The [¹⁸F]Fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile at approximately 85-95 °C under a stream of nitrogen.
-
A solution of ethylene glycol-1,2-ditosylate in anhydrous acetonitrile is added to the dried K[¹⁸F]/K₂₂₂ complex.
-
The reaction mixture is heated to 85-95 °C for 10-15 minutes to produce [¹⁸F]fluoroethyl tosylate.[6][7] This intermediate is typically used in the next step without further purification.
Step 2: [¹⁸F]-Fluoroethylation of the Precursor
-
A solution of the appropriate piperazine precursor (e.g., a hydroxyl- or des-fluoroethyl-piperazine derivative) in a suitable solvent (e.g., DMSO or DMF) is added to the reaction vessel containing the [¹⁸F]fluoroethyl tosylate.
-
The reaction mixture is heated at a temperature ranging from 100 °C to 160 °C for 10-20 minutes.[6][7]
-
After cooling, the crude reaction mixture is diluted with water or a suitable mobile phase and purified by semi-preparative high-performance liquid chromatography (HPLC).
-
The fraction containing the desired [¹⁸F]-labeled product is collected, and the solvent is removed.
-
The final product is formulated in a sterile, pyrogen-free solution (e.g., isotonic saline with a small percentage of ethanol) for injection.
Protocol 3: Quality Control of [¹⁸F]-Labeled Radiopharmaceuticals
Quality control is critical to ensure the safety and efficacy of PET radiopharmaceuticals.
1. Radionuclidic Identity and Purity:
-
Method: Gamma-ray spectroscopy.
-
Procedure: The energy spectrum of the final product is measured using a gamma-ray spectrometer.
-
Acceptance Criteria: The spectrum should show a principal peak at 511 keV, characteristic of positron annihilation. The half-life should be determined and must be within the accepted range for Fluorine-18 (approximately 109.8 minutes).[8]
2. Radiochemical Purity:
-
Method: Radio-High-Performance Liquid Chromatography (Radio-HPLC) and/or Radio-Thin-Layer Chromatography (Radio-TLC).[1][9]
-
Procedure (Radio-HPLC): An aliquot of the final product is injected into an HPLC system equipped with a radioactivity detector. The chromatogram is analyzed to determine the percentage of radioactivity corresponding to the desired product.
-
Procedure (Radio-TLC): A small spot of the product is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is measured with a radio-TLC scanner.[9]
-
Acceptance Criteria: The radiochemical purity should typically be ≥95%.[1][7][8]
3. Chemical Purity:
-
Method: HPLC with a UV detector.
-
Procedure: The HPLC chromatogram is analyzed to detect and quantify any non-radioactive chemical impurities.
-
Acceptance Criteria: The amounts of precursor, by-products, and any other chemical impurities should be below specified limits.
4. pH:
-
Method: pH meter or pH-indicator strips.
-
Acceptance Criteria: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5 - 7.5).[8]
5. Sterility and Bacterial Endotoxins:
-
Method (Sterility): Direct inoculation into sterile culture media (e.g., Fluid Thioglycollate Medium and Tryptic Soy Broth) and incubation.[9]
-
Method (Endotoxins): Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criteria: The product must be sterile (no microbial growth) and the endotoxin level must be below the established limit (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).[8]
Visualizations
Caption: Automated radiosynthesis workflow for [¹⁸F]-labeled piperazine PET tracers.
Caption: Simplified Sigma-1 receptor signaling pathway.[4][10]
Caption: Overview of the CSF1R signaling pathway.[2][3][11]
References
- 1. Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling with 1-(2-Fluoroethyl)piperazine Moiety for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of molecules containing the 1-(2-fluoroethyl)piperazine group in radiolabeling, particularly for the synthesis of Positron Emission Tomography (PET) tracers. The focus is on the incorporation of Fluorine-18 ([¹⁸F]), a widely used radionuclide in PET imaging due to its favorable decay characteristics.
Introduction
The 1-(2-fluoroethyl)piperazine scaffold is a key component in the development of various radiopharmaceuticals. Its derivatives are explored for imaging a range of biological targets, including sigma receptors and serotonin receptors, which are implicated in numerous neurological disorders and oncological processes. The introduction of a fluoroethyl group provides a site for radiolabeling with ¹⁸F, enabling in vivo imaging and quantification of these targets using PET.[1]
These application notes will cover the general principles, experimental protocols, and key data for the radiosynthesis of PET tracers incorporating the 1-(2-fluoroethyl)piperazine moiety.
Quantitative Data Summary
The following table summarizes representative quantitative data from various studies on the radiosynthesis of PET tracers featuring a fluoroethylated piperazine or similar structure. These values can serve as a benchmark for researchers developing new radiolabeling procedures.
| Radiotracer/Compound | Precursor Type | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| [¹⁸F]FEt-PPZ | Hydroxyphenylpiperazine | 32% ± 5.8% | > 99% | Not Reported | Not Reported | [2][3] |
| [¹⁸F]SFE | Alkyl mesylate | 59% ± 8% | 98.3% ± 2.1% | 106.93 ± 23.68 | ~100 | [4] |
| [¹⁸F]flunarizine | N-cinnamylpiperazine | 13% | Not Reported | Not Reported | Not Reported | [5] |
| [¹⁸F]2 (Spirocyclic piperidine derivative) | Not Specified | 8-10% | > 99% | 56-78 | Not Reported | [6] |
| [¹⁸F]TA3 | Tosylate precursor | 48.7% ± 8.5% | ≥ 99% | 60.4 ± 11.6 | 75 | [7] |
| [¹⁸F]TA4 | Tosylate precursor | 25.4% ± 3.9% | ≥ 99% | 77.1 ± 23.8 | Not Reported | [7] |
| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan | Not Specified | 20% ± 5% | > 95% | Not Reported | Not Reported | [8] |
Experimental Protocols
The following is a generalized protocol for the ¹⁸F-radiolabeling of a precursor to yield a 1-(2-[¹⁸F]fluoroethyl)piperazine derivative. This protocol is based on common methodologies reported in the literature and may require optimization for specific precursors and automated synthesis modules.
General Workflow for Radiolabeling
The overall process involves the production of [¹⁸F]fluoride, its activation, the nucleophilic substitution reaction with a suitable precursor, and subsequent purification of the radiolabeled product.
Caption: General workflow for the radiosynthesis of [¹⁸F]fluoroethylpiperazine derivatives.
Materials and Reagents
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.
-
Anion exchange cartridge (e.g., QMA).
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium bicarbonate (TBAHCO₃).[2]
-
Anhydrous acetonitrile (MeCN).
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or bromoethyl derivative of the piperazine moiety).
-
Deionized water.
-
Solvents for HPLC purification.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Sterile saline for injection.
-
Ethanol for formulation.
Step-by-Step Protocol
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or argon to evaporate the water via azeotropic distillation with acetonitrile. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution. Repeat this step 2-3 times to ensure anhydrous conditions.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., acetonitrile, DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120°C) for a specified time (e.g., 10-20 minutes). The optimal temperature and time will depend on the specific precursor and should be determined experimentally.
-
-
Purification:
-
After the reaction is complete, cool the reaction vessel.
-
Quench the reaction by adding water or a suitable buffer.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the desired radiolabeled product from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the fraction containing the [¹⁸F]-labeled product.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove any residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline to obtain an injectable formulation with a physiologically acceptable ethanol concentration.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and confirm the identity of the product by co-elution with a non-radioactive standard.
-
Use thin-layer chromatography (TLC) as a rapid quality control check.[3]
-
Measure the final radioactivity and calculate the radiochemical yield and specific activity.
-
Application in PET Imaging: Sigma-1 Receptor Imaging
Derivatives of 1-(2-fluoroethyl)piperazine have been successfully developed as PET tracers for imaging sigma-1 receptors, which are overexpressed in various cancer cell lines. The following diagram illustrates the general principle of using such a tracer for tumor imaging.
Caption: Principle of PET imaging of tumors using a [¹⁸F]fluoroethylpiperazine-based sigma-1 receptor ligand.
Conclusion
The 1-(2-fluoroethyl)piperazine moiety is a valuable building block for the development of novel PET radiopharmaceuticals. The general radiolabeling protocol described herein provides a foundation for the synthesis of such tracers. Successful application of these radiolabeled compounds in preclinical and clinical research will aid in the non-invasive study of disease pathology and the development of new therapeutic strategies. Researchers should optimize the provided protocols for their specific precursors and instrumentation to achieve the best results.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]
- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of [18F]flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, 18F-Radiolabelling and Biological Characterization of Novel Fluoroalkylated Triazine Derivatives for in Vivo Imaging of Phosphodiesterase 2A in Brain via Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [18F] Radiolabeling of Piperazine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the [18F] radiolabeling of piperazine precursors, a critical process in the development of novel PET imaging agents. The piperazine scaffold is a key structural element in a multitude of drugs, and its radiolabeling with fluorine-18 allows for in-vivo visualization and quantification of biological processes.[1]
Introduction
Fluorine-18 is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[2][3] The introduction of [18F] into piperazine-containing molecules is a key step in the development of radiotracers for a variety of targets, including receptors, enzymes, and transporters in the central nervous system and oncology.
This guide outlines common strategies for [18F] radiolabeling of piperazine precursors, including direct nucleophilic substitution and multi-step methods, often involving automated synthesis platforms for reproducibility and safety.[4][5]
Radiolabeling Strategies
The two primary approaches for incorporating [18F] into piperazine-containing molecules are direct and indirect labeling.
-
Direct Labeling: This involves a one-step nucleophilic substitution of a suitable leaving group on the piperazine precursor with [18F]fluoride.[6] Leaving groups such as nitro groups or tosylates are commonly employed.[7] This method is often preferred for its simplicity and speed.
-
Indirect Labeling (Prosthetic Group Labeling): In this multi-step approach, a small [18F]-labeled molecule, known as a prosthetic group, is first synthesized and then conjugated to the piperazine precursor.[6][8] This is particularly useful for more complex or sensitive molecules where direct labeling conditions might be too harsh.[2] Common indirect methods include "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][9]
Quantitative Data Summary
The following table summarizes key quantitative data from various published protocols for the [18F] radiolabeling of different piperazine-containing molecules. This allows for a comparative overview of the efficiency and outcomes of different labeling strategies.
| Radiotracer/Precursor | Labeling Method | Radiochemical Yield (RCY) (decay-corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| [18F]4a (FAP inhibitor) | Two-step with [18F]-1-azido-2-fluoroethane | 10.8% | 0.1-5.8 | 156 | [9] |
| [18F]FBPC01 & [18F]FBPC03 (Dopamine D3 Receptor Ligands) | Automated Nucleophilic Substitution | High (>97% purity) | >112 | - | [10] |
| [18F]PARPi | Automated Two-Step | 2.7-7.8% (n.d.c.) | 38.97-265.18 | 87-106 | [4] |
| 1-(4-[18F]fluorophenyl)piperazine | Nucleophilic Substitution | 7-15% | - | 145-165 | [11] |
| [18F]FP-TZTP (Muscarinic Ligand) | Automated One-Step | 18.8 ± 2.4% | 152 ± 95 GBq/µmol | - | [12] |
n.d.c. = not decay-corrected
Experimental Protocols
Below are detailed methodologies for key experiments in the [18F] radiolabeling of piperazine precursors.
Protocol 1: Direct Nucleophilic Aromatic Substitution
This protocol is a general procedure for the direct [18F]-fluorination of an aromatic ring precursor bearing a nitro leaving group, a common strategy for producing compounds like 1-(4-[18F]fluorophenyl)piperazine.
Materials:
-
Precursor (e.g., 1-(4-nitrophenyl)piperazine)
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [18F]F-. The [18F]F- is then eluted with a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride solution is heated under a stream of nitrogen to evaporate the solvent, a process often repeated with additions of anhydrous acetonitrile to ensure the removal of water.
-
Radiolabeling Reaction: The dried [18F]fluoride/K222/K2CO3 complex is reconstituted in anhydrous DMSO. The piperazine precursor, dissolved in anhydrous DMSO, is added to the reaction vessel. The mixture is heated at a specified temperature (e.g., 120-160°C) for a set time (e.g., 15-30 minutes).
-
Purification: After cooling, the reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the crude product. The final product is purified using semi-preparative HPLC.
-
Formulation: The HPLC fraction containing the purified [18F]-labeled piperazine derivative is collected, the solvent is removed by evaporation, and the final product is formulated in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol.
Protocol 2: Two-Step Labeling via a Prosthetic Group (Click Chemistry)
This protocol describes a common indirect labeling method where an [18F]-labeled azide is first synthesized and then "clicked" onto a piperazine precursor containing a terminal alkyne.
Materials:
-
Alkyne-functionalized piperazine precursor
-
[18F]-1-azido-2-fluoroethane (or other suitable [18F]-azide prosthetic group)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H2O)
-
SPE cartridges
-
HPLC system
Procedure:
-
Synthesis of [18F]-Azide Prosthetic Group: An [18F]-labeled azide, such as [18F]-1-azido-2-fluoroethane, is synthesized according to established methods. This typically involves a nucleophilic substitution of a suitable precursor with [18F]fluoride.
-
Click Reaction: The alkyne-functionalized piperazine precursor is dissolved in a suitable solvent. The [18F]-azide prosthetic group is added, followed by the addition of copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction. The reaction is typically allowed to proceed at room temperature or with gentle heating.
-
Purification and Formulation: The purification and formulation steps are similar to those described in Protocol 1, involving SPE and HPLC to isolate the final [18F]-labeled piperazine tracer.
Visualized Workflows
The following diagrams illustrate the general workflows for the radiolabeling protocols described above.
Caption: Workflow for direct [18F] radiolabeling of piperazine precursors.
Caption: Indirect [18F] radiolabeling workflow using a prosthetic group.
Conclusion
The [18F] radiolabeling of piperazine precursors is a versatile and essential technique in the development of novel PET tracers. The choice between direct and indirect labeling methods depends on the specific chemistry of the target molecule, its sensitivity to reaction conditions, and the desired radiochemical outcomes. The protocols and data presented here provide a comprehensive guide for researchers in this field, facilitating the efficient and successful synthesis of [18F]-labeled piperazine-containing radiopharmaceuticals for preclinical and clinical research.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trasis.com [trasis.com]
- 6. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a novel phenylpiperazine formation reaction to the radiosynthesis of a model fluorine-18-labeled radiopharmaceutical (18FTFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. The automated radiosynthesis of [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Fluoroethyl)piperazine in Neuroreceptor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds targeting the central nervous system (CNS). Its derivatives have been extensively explored for their interactions with a wide range of neurotransmitter receptors, including dopamine, serotonin, and sigma receptors.[1] The introduction of a fluoroethyl group, specifically as a positron-emitting fluorine-18 isotope, has enabled the development of powerful radioligands for in vivo imaging with Positron Emission Tomography (PET).
This document provides detailed application notes and protocols for a key derivative, focusing on its use in neuroreceptor studies. The primary example highlighted is [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) , a potent and selective radioligand developed for imaging sigma-1 (σ₁) receptors.[2][3] While the core structure is a piperidine, its development and application are directly relevant to the broader class of fluoroethylated heterocyclic compounds in neuroimaging.
Application Note 1: [¹⁸F]SFE for PET Imaging of Sigma-1 Receptors
Background: Sigma (σ) receptors, comprising at least two subtypes (σ₁ and σ₂), are unique binding sites within the CNS and peripheral organs.[2] They are implicated in higher brain functions and modulate several key neurotransmitter systems, including the dopaminergic and glutamatergic systems.[2] The σ₁ receptor, in particular, is linked to the pathophysiology of various psychiatric and neurodegenerative disorders.[2][3] Consequently, the ability to non-invasively quantify σ₁ receptor density and distribution in the living brain is crucial for both understanding disease mechanisms and developing targeted therapeutics.
[¹⁸F]SFE was developed as a lower-affinity analog of a previous radiotracer, [¹⁸F]FPS, to achieve better CNS clearance kinetics, which is essential for quantitative PET studies.[2][3] Its properties make it a promising tool for in vivo assessment of σ₁ receptors in preclinical models.[3]
Compound Profile:
-
Compound Name: [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine
-
Abbreviation: [¹⁸F]SFE
-
Target: Sigma-1 (σ₁) Receptor
-
Modality: Positron Emission Tomography (PET) Imaging
-
Key Feature: A potent σ₁ receptor agonist labeled with the positron emitter ¹⁸F (t½ = 109.8 min).[2]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for SFE and its radiosynthesis.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Preparation | Kᵢ (nM) | Kₑ (nM) | Reference |
| SFE | σ₁ | Guinea Pig Membranes | 24.3 | - | [2] |
| σ₂ | Guinea Pig Membranes | 361 | - | [2] | |
| σ₁ | Rat Forebrain Membranes | - | 5.0 | [2][3] | |
| FPS | σ₁ | Guinea Pig Membranes | 4.3 | - | [2] |
| σ₂ | Guinea Pig Membranes | 144 | - | [2] | |
| σ₁ | Rat Forebrain Membranes | - | 0.5 | [2][3] |
Kᵢ: Inhibition Constant; Kₑ: Dissociation Constant.
Table 2: Radiosynthesis and Quality Control of [¹⁸F]SFE
| Parameter | Value | Reference |
| Radiochemical Yield | 59 ± 8% (End of Bombardment) | [2] |
| Synthesis Time | ~100 minutes | [2] |
| Radiochemical Purity | 98.3 ± 2.1% | [2] |
| Specific Activity | 106.93 ± 23.68 GBq/µmol | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Mesylate Precursor for [¹⁸F]SFE
This two-step protocol describes the synthesis of the precursor required for radiolabeling.
Step 1: Synthesis of 1-(2-hydroxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine
-
To a solution of 4-(4-cyanophenoxy)methyl)piperidine in dichloromethane, add potassium carbonate.
-
Add 2-bromo-1-ethanol to the mixture.
-
Stir the reaction mixture, monitoring for completion (e.g., by TLC).
-
Upon completion, filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product (e.g., by column chromatography) to yield the intermediate alcohol. A reported yield is 72%.[2]
Step 2: Synthesis of the Alkyl Mesylate Precursor
-
Dissolve the intermediate alcohol from Step 1 in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture (e.g., in an ice bath) and add methanesulfonyl chloride dropwise.
-
Allow the reaction to proceed to completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solvent and purify the product to obtain the final alkyl mesylate precursor. A reported yield is 64%.[2]
Protocol 2: Radiosynthesis of [¹⁸F]SFE
This protocol details the nucleophilic fluorination to produce the final radiotracer.
-
Prepare anhydrous [¹⁸F]fluoride by azeotropic drying with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.
-
Add a solution of the alkyl mesylate precursor (from Protocol 1) in anhydrous acetonitrile to the dried [¹⁸F]fluoride mixture.
-
Seal the reaction vessel and heat at 90°C for 15 minutes.[2]
-
After heating, cool the reaction mixture and add deionized water. Heat for an additional 10 minutes to hydrolyze any unreacted precursor.[2]
-
Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to [¹⁸F]SFE.
-
Formulate the final product in a suitable buffer (e.g., saline with ethanol) for injection after passing it through a sterile filter.
-
Perform quality control checks for radiochemical purity (analytical HPLC), chemical purity, and specific activity.[2]
Protocol 3: In Vitro Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound (like SFE) for σ₁ receptors.
-
Tissue Preparation: Homogenize rat forebrain membranes in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a membrane pellet. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known radioligand for σ₁ receptors (e.g., [³H]-(+)-pentazocine), and varying concentrations of the non-labeled test compound (SFE).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 4: Preclinical In Vivo PET Imaging
This protocol describes the use of [¹⁸F]SFE for imaging σ₁ receptors in a rodent model.
-
Animal Preparation: Anesthetize an adult male rat (e.g., with isoflurane).
-
Radiotracer Administration: Administer a bolus injection of [¹⁸F]SFE intravenously (e.g., via the tail vein).
-
PET Scan: Acquire dynamic PET scan data for a duration of 60-90 minutes.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a high-affinity, non-labeled σ₁ receptor antagonist (e.g., haloperidol) approximately 30 minutes before [¹⁸F]SFE injection. A significant reduction in brain uptake of the radiotracer indicates specific binding.[3]
-
Metabolite Analysis: At the end of the scan, collect blood and brain tissue samples. Analyze these samples (e.g., using HPLC) to determine the percentage of unchanged [¹⁸F]SFE versus radioactive metabolites.[3]
-
Image Analysis: Reconstruct the PET data and draw regions of interest (ROIs) over different brain areas (e.g., frontal cortex, hippocampus) to generate time-activity curves (TACs) and quantify tracer uptake.[3]
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Fluoroethyl)piperazine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoroethyl)piperazine hydrochloride is a versatile building block in medicinal chemistry, valued for its ability to introduce the piperazine moiety with a fluoroethyl group. The piperazine ring is a common pharmacophore known to enhance solubility and basicity, which can improve the pharmacokinetic properties of drug candidates. The introduction of a fluorine atom can increase metabolic stability, binding affinity, and lipophilicity, making this building block particularly attractive for the development of novel therapeutics. These application notes provide an overview of its use in the synthesis of bioactive compounds, including detailed experimental protocols and data for specific applications.
Applications in Drug Discovery
The 1-(2-fluoroethyl)piperazine moiety has been successfully incorporated into a variety of drug candidates targeting different therapeutic areas. Notable examples include the development of antiplasmodial agents and ligands for the sigma-1 (σ1) receptor, which is a target for neurological and psychiatric disorders.
Antimalarial Agents
Derivatives of 1-(2-fluoroethyl)piperazine have been investigated as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The incorporation of this building block has led to the discovery of compounds with significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
Sigma-1 Receptor Ligands
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in a range of cellular functions. Modulators of the sigma-1 receptor are being explored for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. The 1-(2-fluoroethyl)piperazine scaffold has been utilized to develop potent and selective sigma-1 receptor ligands.
Data Presentation
The following tables summarize the quantitative data for representative compounds synthesized using a 1-(2-fluoroethyl)piperazine derivative.
Table 1: Antiplasmodial Activity of Fluorinated Piperazine-Hydroxyethylamine Analogues
| Compound ID | Target Organism | IC50 (µM) vs. Pf3D7 (chloroquine-sensitive) | IC50 (µM) vs. PfDd2 (chloroquine-resistant) |
| 13g | P. falciparum | 0.28 | 0.11 |
| 14g | P. falciparum | 0.09 | 0.10 |
Data sourced from a study on fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates.[1]
Table 2: Sigma-1 Receptor Binding Affinity of FE-SA4503
| Compound ID | Target Receptor | Ki (nM) | Selectivity (σ1 vs. σ2) |
| FE-SA4503 | Sigma-1 | 8.0 | 14-fold |
Data from a study on the sigma-1 and sigma-2 receptor binding affinity of SA4503 and its fluoroethyl analog, FE-SA4503.[2]
Experimental Protocols
General Synthesis of a 1-(2-Fluoroethyl)piperazine Derivative
This protocol describes a general method for the N-alkylation of a piperazine derivative with 1-bromo-2-fluoroethane to introduce the 2-fluoroethyl group.
Materials:
-
Appropriate piperazine precursor
-
1-Bromo-2-fluoroethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the piperazine precursor (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Add 1-bromo-2-fluoroethane (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(2-fluoroethyl)piperazine derivative.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of a 1-(2-fluoroethyl)piperazine derivative.
In Vitro Antiplasmodial Activity Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells in complete culture medium.
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add parasitized red blood cells (at approximately 1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer and incubate in the dark for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression analysis.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenate (as a source of sigma-1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Test compound
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, --INVALID-LINK---pentazocine (at a concentration near its Kd), and the membrane homogenate.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
Signaling Pathways
Inhibition of Plasmodium falciparum Growth
Compounds incorporating the 1-(2-fluoroethyl)piperazine moiety can inhibit the growth of the malaria parasite, though the exact molecular target may vary. The diagram below illustrates the general life cycle of P. falciparum and potential points of inhibition.
Caption: Inhibition of the P. falciparum life cycle by antimalarial compounds.
Modulation of Sigma-1 Receptor Signaling
Sigma-1 receptor ligands can modulate various downstream signaling pathways. The receptor is known to interact with ion channels and other signaling proteins, influencing cellular stress responses and neuronal function.
Caption: Simplified signaling pathway involving the sigma-1 receptor.
References
Application Notes and Protocols for N-Alkylation of Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of piperazine, a critical reaction in the synthesis of a wide range of pharmaceutically active compounds. The protocols outlined below cover direct alkylation and reductive amination methods, along with strategies for achieving selective mono-alkylation.
Introduction
Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous drugs.[1] The N-alkylation of the piperazine ring is a key functionalization step. However, the presence of two reactive secondary amine groups presents a synthetic challenge in controlling the degree of substitution to obtain the desired mono- or di-alkylated products.[1] This guide offers detailed protocols and troubleshooting advice to facilitate successful and selective N-alkylation of piperazine.
I. Strategies for Mono-N-Alkylation
Achieving selective mono-N-alkylation is a primary challenge due to the similar reactivity of both nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor the formation of the mono-substituted product.
A diagram illustrating the primary strategies to control mono-alkylation is presented below.
Caption: Key strategies to achieve selective mono-N-alkylation of piperazine.
II. Experimental Protocols
Two common and effective methods for the N-alkylation of piperazine are direct alkylation and reductive amination.[2]
Protocol 1: Direct N-Alkylation of Mono-Protected Piperazine
This method utilizes a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, to ensure selective mono-alkylation.[3][4] The protecting group deactivates one nitrogen atom, directing alkylation to the unprotected secondary amine.[3]
Materials:
-
N-Acetylpiperazine
-
Alkyl Bromide (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a mechanically stirred suspension of N-acetylpiperazine and anhydrous potassium carbonate in dry THF, add the alkyl bromide.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the N-alkyl-N'-acetylpiperazine.
-
The acetyl group can then be hydrolyzed under acidic or basic conditions to yield the final mono-N-alkylpiperazine.[1][5]
Protocol 2: Reductive Amination
Reductive amination is a two-step, one-pot process that is particularly advantageous for preventing the formation of quaternary ammonium salts.[2][4]
Materials:
-
Piperazine
-
Aldehyde or Ketone (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve piperazine in the chosen solvent.
-
Add the aldehyde or ketone and stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
-
Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of piperazine using different strategies.
Table 1: Direct Alkylation of N-Acetylpiperazine with Alkyl Bromides [5]
| Alkyl Bromide | Yield (%) |
| n-Butyl bromide | 88 |
| n-Pentyl bromide | 90 |
| n-Hexyl bromide | 87 |
| n-Heptyl bromide | 71 |
| n-Octyl bromide | 75 |
| Benzyl bromide | 79 |
| 4-Methylbenzyl bromide | 82 |
Table 2: Mono-N-Alkylation of Piperazine using Monopiperazinium Salts [6]
| Alkylating Agent | Yield (%) |
| n-Amyl bromide | 64 |
| o-Methylbenzyl bromide | 89 |
| m-Methylbenzyl bromide | 60 |
| β-Phenethyl bromide | 56 |
IV. Experimental Workflow and Troubleshooting
A standard workflow for the direct N-alkylation of piperazine and a troubleshooting guide are presented below.
Caption: Standard workflow for the direct N-alkylation of piperazine.
Troubleshooting
Low yields or the formation of side products are common issues in N-alkylation reactions. A decision tree for troubleshooting these problems is provided below.
Caption: Troubleshooting decision tree for N-alkylation of piperazine.[2]
V. Conclusion
The N-alkylation of piperazine is a versatile and widely used reaction in organic synthesis. By selecting the appropriate strategy and carefully controlling the reaction conditions, researchers can achieve high yields of the desired N-alkylated piperazine derivatives. The protocols and troubleshooting guide provided in this document serve as a valuable resource for scientists engaged in drug discovery and development.
References
HPLC analytical method for piperazine derivatives
An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of piperazine and its derivatives, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and quantitative data summaries to ensure accurate and robust analytical outcomes.
Introduction
Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of drugs across various therapeutic areas, including anthelmintics, antihistamines, antipsychotics, and antianginal agents.[1] The precise analytical characterization of these compounds is essential for drug discovery, development, and quality control to guarantee their identity, purity, and stability.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally labile piperazine derivatives.[1] However, the inherent chemical properties of the piperazine ring, such as high polarity and the lack of a strong UV chromophore, present analytical challenges.[2] To overcome these, several HPLC-based strategies have been developed, including pre-column derivatization and the use of alternative detection methods.[2]
Application Note 1: Quantitative Analysis of Trace Piperazine via Pre-column Derivatization
This method is ideal for determining trace amounts of piperazine in active pharmaceutical ingredients (APIs). Since the piperazine nucleus lacks a strong chromophore, a pre-column derivatization step is employed to create a UV-active product, allowing for sensitive detection.[1][2] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative.[1][3][4]
Logical Workflow for Derivatization and Analysis
Caption: Workflow for HPLC analysis of piperazine with NBD-Cl derivatization.
Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.[1]
-
Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[1][3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][3]
Chromatographic Conditions
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1][3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 35°C[3] |
| UV Detection | 340 nm[3] |
Procedure
-
Standard Preparation: Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask, dissolve by sonication, and make up to the mark with a suitable diluent. Further dilute as needed to create calibration standards.[3]
-
Derivatization:
-
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to the piperazine-NBD derivative based on its retention time. Quantify the analyte using a calibration curve generated from the derivatized standards.[1]
Quantitative Data Summary
The following table summarizes the validation parameters for an HPLC-UV method for piperazine after derivatization with NBD-Cl.
| Parameter | Result |
| Linearity Range | 30 to 350 ppm[3] |
| Limit of Detection (LOD) | 30 ppm[3] |
| Limit of Quantification (LOQ) | 90 ppm[3] |
| Accuracy (% Recovery) | 104.87 - 108.06%[3] |
| Precision (%RSD) | < 1.13%[3] |
| Robustness (%RSD) | < 4.0% under varied conditions[3] |
Application Note 2: Analysis of 1-Benzoylpiperazine (BZP) without Derivatization
For some piperazine derivatives that possess a strong chromophore, such as 1-Benzoylpiperazine (BZP), direct HPLC analysis without derivatization is feasible.[5] Reversed-phase chromatography is the most common approach for this type of analysis.[5]
Experimental Workflow for Direct BZP Analysis in Biological Matrices
Caption: Workflow for direct analysis of BZP in plasma samples.
Experimental Protocol: HPLC Analysis of BZP
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven, preferably coupled to a mass spectrometry (MS) detector.[5]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[5]
-
Reagents: Acetonitrile (HPLC grade), Formic acid, Water (HPLC grade), BZP standard.[5]
Chromatographic Conditions
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to elute BZP |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | 1-10 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
| Detection | UV (e.g., 230 nm) or MS |
Procedure
-
Standard and Sample Preparation:
-
Prepare stock solutions of BZP in a suitable solvent like methanol.
-
For biological samples like plasma, perform a protein precipitation step. For example, add 300 µL of acetonitrile (containing an internal standard if using MS detection) to 100 µL of plasma, vortex, and centrifuge.[5] Transfer the supernatant for analysis.[5]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve from the standards to quantify BZP in the samples.
Quantitative Data Summary for BZP Analysis
The following table presents typical validation parameters for the HPLC analysis of various piperazine derivatives, including BZP.
| Parameter | BZP | mCPP | TFMPP |
| Retention Time (min) | 5.5 | 10.4 | 14.1 |
| LOD (µg/mL) | 0.05 | 0.125 | 0.05 |
| LOQ (µg/mL) | 0.125 | 0.5 | 0.125 |
| Linearity Range (µg/mL) | 0.125 - 100 | 0.5 - 100 | 0.125 - 100 |
| Precision (%RSD) | < 4% | < 4% | < 4% |
| Accuracy (%) | < 4% | < 4% | < 4% |
| Data derived from a study on various piperazine derivatives, which may have slightly different chromatographic conditions but demonstrate typical performance.[6] |
Application Note 3: UPLC-MS/MS for Ultra-Trace Analysis
For highly sensitive and selective analysis, especially in complex matrices like biological tissues, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique can be used for direct analysis of piperazine without derivatization.
Signaling Pathway for UPLC-MS/MS Detection
Caption: Ion path in a triple quadrupole MS for piperazine detection.
Experimental Protocol: UPLC-MS/MS for Piperazine in Chicken Muscle
Instrumentation and Reagents
-
UPLC-MS/MS System: An Acquity UPLC system coupled to a triple-quadrupole mass spectrometer with an ESI source.[6]
-
Analytical Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[6]
-
Reagents: Acetonitrile, Ultrapure water, Methanol, Formic acid.[7]
Chromatographic and MS Conditions
| Parameter | Value |
|---|---|
| Mobile Phase | Gradient of 0.1% formic acid in water and methanol[7] |
| Flow Rate | 0.4 mL/min[7] |
| Ionization Mode | ESI Positive[7] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transition | 87.1 → 44.1[6] |
Procedure
-
Sample Extraction: Homogenize tissue samples and extract piperazine using an appropriate solvent system (e.g., trichloroacetic acid/acetonitrile).[7]
-
Purification: Clean up the extract using Solid-Phase Extraction (SPE) to remove matrix interferences.[7]
-
Analysis: Inject the purified extract into the UPLC-MS/MS system.
-
Quantification: Quantify piperazine based on the area of the specific MRM transition peak against a calibration curve.
Quantitative Data Summary for UPLC-MS/MS
| Parameter | Result |
| Linearity Range | 1–200 µg/kg[6] |
| Correlation Coefficient (R²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.3 µg/kg[7] |
| Limit of Quantification (LOQ) | 1.0 µg/kg[7] |
| Accuracy (% Recovery) | 82.22%–88.63%[7] |
| Precision (%RSD) | 1.56%–4.55%[7] |
Conclusion
The selection of an appropriate HPLC method for piperazine derivatives depends on the analyte's properties, the required sensitivity, and the sample matrix. For trace analysis of piperazine itself, pre-column derivatization with agents like NBD-Cl followed by UV detection is a robust and accessible method. For derivatives with inherent chromophores or when higher sensitivity and specificity are needed, direct analysis using HPLC or UPLC coupled with mass spectrometry is the preferred approach. The protocols and data provided herein serve as a comprehensive guide for developing and validating analytical methods for this important class of pharmaceutical compounds.
References
Application Notes and Protocols for the Synthesis of Sigma Receptor Ligands Using 1-(2-Fluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of sigma receptor ligands derived from 1-(2-fluoroethyl)piperazine. This scaffold has emerged as a valuable component in the design of potent and selective ligands, particularly for the sigma-1 (σ₁) receptor, with significant implications for the development of therapeutics and imaging agents for a range of neurological and oncological conditions.
Introduction to 1-(2-Fluoroethyl)piperazine in Sigma Receptor Ligand Design
The piperazine moiety is a well-established pharmacophore for sigma receptor ligands. The introduction of a 2-fluoroethyl group on one of the piperazine nitrogens offers several advantages in drug design. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the fluoroethyl group can influence the electronic properties and conformation of the molecule, potentially leading to improved binding affinity and selectivity for sigma receptor subtypes. This is particularly relevant for the development of Positron Emission Tomography (PET) imaging agents, where the incorporation of fluorine-18 is a common strategy.
Data Presentation: Binding Affinities of Fluoroethylpiperazine-Containing Ligands
The following tables summarize the in vitro binding affinities (Ki or IC50) of various sigma receptor ligands that incorporate a fluoroethylpiperazine or a bioisosteric fluoroethoxypiperazine moiety. This data highlights the potential for achieving high affinity and selectivity for the σ₁ receptor.
Table 1: Sigma-1 (σ₁) Receptor Binding Affinities
| Compound Name/Reference | Structure | Ki (nM) for σ₁ | Source |
| FE-SA4503 | 1-(2-Fluoroethyl)-4-(4-methoxybenzyl)piperazine derivative | 8.0 | [1] |
| [¹⁸F]SFE | [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine | 24.3 | [2] |
| FEt-PPZ Analogue | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | Docking Score: -9.4 kcal/mol | [3] |
| Bridged Piperazine (12b) | N-butyl methyl ether derivative | 13.2 | [4] |
Table 2: Sigma-2 (σ₂) Receptor Binding Affinities and Selectivity
| Compound Name/Reference | Ki (nM) for σ₂ | Selectivity (Ki σ₂ / Ki σ₁) | Source |
| FE-SA4503 | 113.2 | 14.15 | [1] |
| [¹⁸F]SFE | 361 | 14.86 | [2] |
| Bridged Piperazine (12b) | 211.2 | 16 | [4] |
| Bridged Piperazine (13a) | 30.4 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of sigma receptor ligands using 1-(2-fluoroethyl)piperazine. The following is a general protocol for the N-alkylation of a suitable scaffold with 1-(2-fluoroethyl)piperazine.
General Protocol for N-Alkylation using 1-(2-Fluoroethyl)piperazine
This protocol describes the reaction of an electrophilic substrate (e.g., a compound containing a good leaving group such as a bromide, iodide, or tosylate) with 1-(2-fluoroethyl)piperazine.
Materials:
-
Substrate with a leaving group (e.g., benzyl bromide, alkyl tosylate) (1.0 eq)
-
1-(2-Fluoroethyl)piperazine (1.1 - 2.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq) and the anhydrous solvent (DMF or MeCN).
-
Add 1-(2-fluoroethyl)piperazine (1.1 - 2.0 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x). If acetonitrile is used, the solvent can be removed under reduced pressure before the work-up.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-substituted 1-(2-fluoroethyl)piperazine derivative.
Workflow for N-Alkylation using 1-(2-Fluoroethyl)piperazine
Caption: General workflow for the synthesis of sigma receptor ligands via N-alkylation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with sigma-1 and sigma-2 receptors. Ligands synthesized from 1-(2-fluoroethyl)piperazine can modulate these pathways, leading to their therapeutic effects.
Sigma-1 (σ₁) Receptor Signaling Pathway
The σ₁ receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon ligand binding, it dissociates from the Binding immunoglobulin Protein (BiP) and can translocate to other cellular compartments to interact with a variety of proteins, including ion channels and G-protein coupled receptors, thereby modulating intracellular calcium signaling and other downstream pathways.[5][6][7][8]
Caption: Simplified signaling pathway of the sigma-1 receptor.
Sigma-2 (σ₂) Receptor / TMEM97 Signaling Pathway
The σ₂ receptor has been identified as Transmembrane Protein 97 (TMEM97). It is involved in the regulation of cholesterol homeostasis and forms a complex with other proteins, such as the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), to mediate the cellular uptake of lipids.[9][10][11][12]
Caption: Overview of the sigma-2 receptor (TMEM97) signaling complex and its functions.
References
- 1. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bridged piperazines with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. labs.penchant.bio [labs.penchant.bio]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. uniprot.org [uniprot.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Fluorinated Compounds in Enhancing Metabolic Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] A common challenge is rapid metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, which can lead to low drug exposure and the formation of potentially reactive metabolites.[3][4] One of the most effective strategies to mitigate this issue is the selective incorporation of fluorine into drug candidates.[1][5][6]
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Introducing fluorine at a metabolically vulnerable position (a "metabolic soft spot") can block CYP-mediated oxidation, thereby enhancing the compound's stability.[1] This application note provides an overview of the mechanism, key experimental protocols to assess metabolic stability, and data illustrating the impact of fluorination.
Mechanism of Action: How Fluorine Enhances Metabolic Stability
The primary mechanism by which fluorination improves metabolic stability is through the steric and electronic effects of the fluorine atom.[1] Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are major enzymes involved in drug metabolism.[4] They typically catalyze the oxidation of C-H bonds to C-OH.
By replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolism, two main effects are achieved:
-
Bond Strength: The high strength of the C-F bond makes it significantly more resistant to oxidative cleavage by CYP enzymes compared to a C-H bond.
-
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can decrease the electron density of the surrounding molecular framework.[7] This can disfavor the oxidative processes catalyzed by CYP enzymes.[7]
For example, the introduction of a trifluoromethyl (-CF3) group can confer increased stability and lipophilicity.[8] Similarly, substituting hydrogen with fluorine on an aromatic ring can prevent oxidative hydroxylation.[1]
Experimental Protocols for Assessing Metabolic Stability
The most common in vitro methods for evaluating metabolic stability involve incubating the test compound with liver-derived systems that contain drug-metabolizing enzymes.[7][9] The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
In Vitro Microsomal Stability Assay
Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[7][10] This assay is a cost-effective and high-throughput method for determining a compound's intrinsic clearance.[10]
Materials:
-
Test compound and its fluorinated analog (e.g., 10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., high and low clearance compounds)
-
Acetonitrile with an internal standard for reaction termination and sample processing
-
96-well incubation plates
-
LC-MS/MS system
Protocol:
-
Preparation: Thaw liver microsomes and other reagents on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[2] Prepare working solutions of the test compounds and controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).[2]
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[2]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time = 0.[2]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method, monitoring the parent compound's disappearance over time.[2]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).[2]
In Vitro Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[10][11]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Test compound and its fluorinated analog
-
Positive and negative control compounds
-
Other reagents as in the microsomal assay
Protocol:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's instructions to achieve a desired cell viability and density (e.g., 1 x 10^6 viable cells/mL).[11]
-
Incubation Setup: In a suspension format or as plated cells, add the hepatocyte suspension to the wells of a culture plate.[9] Add the test and control compounds to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator, often with gentle shaking for suspension cultures.[11]
-
Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.[11]
-
Reaction Quenching and Processing: Terminate the metabolic activity by adding cold acetonitrile with an internal standard. Process the samples as described for the microsomal assay.
-
Analysis: Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters as described above, adjusting for the cell density.
Data Presentation: Impact of Fluorination on Metabolic Stability
The following tables summarize hypothetical but representative quantitative data from in vitro metabolic stability assays, comparing a parent compound to its fluorinated analog.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent Compound | 15 | 46.2 |
| Fluorinated Analog | 90 | 7.7 |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/10^6 cells) |
| Parent Compound | 25 | 27.7 |
| Fluorinated Analog | 150 | 4.6 |
Visualizations: Workflows and Concepts
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Mechanism of fluorine in blocking CYP450-mediated metabolism.
Conclusion
The strategic incorporation of fluorine is a powerful and widely utilized tool in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][8] By blocking sites of metabolism, fluorination can significantly increase a compound's half-life and improve its overall pharmacokinetic profile.[1] The in vitro assays detailed in this application note, such as the microsomal and hepatocyte stability assays, are essential for evaluating the effectiveness of this strategy during the drug discovery and development process. A thorough understanding and application of these principles and protocols can guide the rational design of more stable and effective therapeutic agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: 1-(2-Fluoroethyl)piperazine Hydrochloride in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 1-(2-fluoroethyl)piperazine hydrochloride and its structural analogs in the synthesis of novel anticancer agents. The document details the synthesis of potential therapeutic compounds, their activity against cancer cell lines, and the signaling pathways they target.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1] The introduction of a fluoroethyl group, as in 1-(2-fluoroethyl)piperazine, can further enhance metabolic stability and cell permeability, making it a valuable building block in the design of new therapeutic agents. This document focuses on the application of this compound and its close analogs in the synthesis of potential anticancer agents, specifically targeting key signaling pathways involved in cancer cell proliferation and survival.
Synthesis of Anticancer Agents
While direct utilization of this compound in reported anticancer therapeutics is not extensively documented in readily available literature, its structural analogs, 1-(2-fluorophenyl)piperazine and 1-(2-fluorobenzyl)piperazine, serve as key synthons in the creation of potent anticancer molecules. The synthetic strategies employed often involve nucleophilic substitution or condensation reactions to incorporate the piperazine moiety into a larger pharmacophore.
General Synthetic Scheme for Phenylpiperazine Derivatives
A common synthetic route involves the reaction of a piperazine derivative with an appropriate electrophile, such as a sulfonyl chloride or an isothiocyanate, to yield the final products. For example, a series of sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives were synthesized by reacting 1-(2-fluorophenyl)piperazine with various isocyanates, isothiocyanates, and sulfonamides.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide (A BCL2 Inhibitor Analog)
This protocol is adapted from the synthesis of novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives.[2]
Materials:
-
1-(2-fluorophenyl)piperazine
-
4-fluorophenyl isothiocyanate
-
Dry Tetrahydrofuran (THF)
-
Stirring apparatus
-
Reaction vessel with a condenser
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, n-hexane, ethyl acetate)
Procedure:
-
To a solution of 1-(2-fluorophenyl)piperazine (1 mmol) in dry THF (20 mL), add 4-fluorophenyl isothiocyanate (1.1 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterize the final compound using FT-IR, 1H NMR, 13C NMR, and LCMS.
Protocol 2: Synthesis of 1-(2-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (A HER2-Targeting Analog)
This protocol is based on the synthesis of 1-(2-fluorobenzyl)piperazine triazoles.[3]
Materials:
-
1-(2-fluorobenzyl)piperazine
-
1-azido-4-fluorobenzene
-
Propargyl bromide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Synthesis of 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine: To a solution of 1-(2-fluorobenzyl)piperazine (1 mmol) in a suitable solvent, add propargyl bromide (1.1 mmol) and a non-nucleophilic base. Stir the reaction at room temperature until completion as monitored by TLC. Purify the product by column chromatography.
-
Click Reaction: To a solution of 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine (1 mmol) and 1-azido-4-fluorobenzene (1.1 mmol) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired triazole derivative.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectral analysis.
Quantitative Data
The following tables summarize the in vitro anticancer activity of representative compounds synthesized from 1-(2-fluorophenyl)piperazine and 1-(2-fluorobenzyl)piperazine.
Table 1: Anticancer Activity of 1-(2-fluorophenyl)piperazine Derivatives Against MDA-MB-231 Breast Cancer Cells [2]
| Compound ID | Structure | IC50 (µM) |
| 3e | Sulfamethoxazole derivative | 16.98 |
| 6b | 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide | 17.33 |
Table 2: Anticancer Activity of 1-(2-fluorobenzyl)piperazine Triazole Derivatives Against MCF7 Breast Cancer Cells [3]
| Compound ID | Structure | IC50 (µg/mL) |
| 7i | 1-(2-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine | 12.09 |
| 7j | 1-(2-fluorobenzyl)-4-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine | 15.12 |
Signaling Pathways and Mechanisms of Action
Derivatives of fluorinated piperazines have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
BCL2-Mediated Apoptosis
Compounds derived from 1-(2-fluorophenyl)piperazine have demonstrated the ability to induce apoptosis by inhibiting the anti-apoptotic protein BCL2.[2] Inhibition of BCL2 leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.
Caption: BCL2-mediated apoptotic pathway and the inhibitory action of 1-(2-fluorophenyl)piperazine derivatives.
HER2 Signaling Pathway
1-(2-fluorobenzyl)piperazine triazoles have been investigated as potential inhibitors of the HER2 signaling pathway, which is often overactive in breast cancer.[3] By targeting HER2, these compounds can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby inhibiting cell proliferation and survival.[3][4]
Caption: HER2 signaling pathway and the potential inhibitory action of 1-(2-fluorobenzyl)piperazine derivatives.
PIM Kinase Signaling Pathway
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation.[5] The development of pan-PIM kinase inhibitors is a promising strategy in cancer therapy. While not directly confirmed, the 1-(2-fluoroethyl)piperazine scaffold is a candidate for incorporation into pan-PIM kinase inhibitors.
Caption: PIM kinase signaling pathway and the potential inhibitory action of a 1-(2-fluoroethyl)piperazine-containing compound.
Conclusion
This compound and its analogs are versatile building blocks for the synthesis of novel anticancer agents. The presented data and protocols highlight their potential in developing inhibitors of key cancer-related signaling pathways, including BCL2, HER2, and PIM kinases. Further research and development in this area may lead to the discovery of new and effective cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluoroethyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 1-(2-Fluoroethyl)piperazine.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of 1-(2-Fluoroethyl)piperazine?
A1: Low yields in the synthesis of 1-(2-Fluoroethyl)piperazine are typically due to a few key factors:
-
Formation of the Di-substituted Byproduct: The primary challenge in this synthesis is the formation of the undesired 1,4-bis(2-fluoroethyl)piperazine. Since piperazine has two reactive secondary amine groups, both can react with the fluoroethylating agent.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, time, choice of base, and solvent play a crucial role in the reaction outcome.
-
Purity of Starting Materials: The purity of piperazine and the fluoroethylating agent (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate) is critical. Impurities can lead to side reactions and lower yields.
-
Inefficient Purification: Product loss during workup and purification can significantly reduce the final yield.
Q2: How can I selectively synthesize the mono-substituted product, 1-(2-Fluoroethyl)piperazine, and minimize the formation of the di-substituted byproduct?
A2: Selectivity for the mono-substituted product is the most critical aspect of this synthesis. Here are two primary strategies:
-
Use of a Mono-protected Piperazine: This is the most reliable method for ensuring mono-alkylation. By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), you can direct the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step. While this is a two-step process, it often provides higher purity and more consistent yields.[1][2]
-
In Situ Formation of Piperazine Monohydrochloride: This one-pot method involves reacting piperazine with one equivalent of an acid (like HCl) to form the monohydrochloride salt in the reaction mixture.[3] This deactivates one of the nitrogen atoms, favoring mono-alkylation. Careful control of stoichiometry is essential for this method to be effective.[3][4]
Q3: What is the best fluoroethylating agent to use: 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate?
A3: Both 1-bromo-2-fluoroethane and 2-fluoroethyl tosylate can be effective fluoroethylating agents.
-
1-bromo-2-fluoroethane: This is a common and relatively inexpensive alkylating agent.
-
2-fluoroethyl tosylate: Tosylates are excellent leaving groups, often leading to faster reaction times and milder reaction conditions. 2-Fluoroethyl tosylate is a highly reactive fluoroalkylating agent.[5] The choice may depend on the specific reaction conditions and the desired reactivity.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: Besides unreacted starting materials (piperazine and the fluoroethylating agent), the most common side product is 1,4-bis(2-fluoroethyl)piperazine . Depending on the reaction conditions, other minor impurities could also be present. It is crucial to distinguish the mono- and di-substituted products, which can often be achieved by comparing their polarity on a TLC plate (the di-substituted product is typically less polar).
Q5: What are the best methods for purifying 1-(2-Fluoroethyl)piperazine?
A5: Purification can be challenging due to the similar properties of the mono- and di-substituted products.
-
Column Chromatography: This is a common method for separating the desired product from the di-substituted byproduct and other impurities. A silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is often effective.[1]
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used for purification, especially on a larger scale.
-
Crystallization: If the product or its salt is a solid, recrystallization can be an effective purification method.[4][6]
Data Presentation
Table 1: Comparison of Synthetic Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Advantages | Disadvantages | Key Considerations |
| Mono-protection (e.g., N-Boc-piperazine) | High selectivity for mono-alkylation, cleaner reaction profile, easier purification.[1][2] | Multi-step process (protection and deprotection), potentially higher cost. | Ensure complete protection and deprotection for optimal yields. |
| In Situ Monohydrochloride Formation | One-pot procedure, more atom-economical.[3][4] | Requires precise stoichiometric control, may result in a mixture of products requiring careful purification. | Slowly add the alkylating agent to the pre-formed monohydrochloride salt. |
| Using Excess Piperazine | Can favor mono-alkylation by statistical probability. | Requires removal of a large excess of piperazine, less efficient for valuable starting materials. | Can be a simple approach for initial trials. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluoroethyl)piperazine via N-Boc-piperazine
This protocol involves the protection of one piperazine nitrogen, followed by alkylation and deprotection.
Step 1: Synthesis of tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Slowly add 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the protected product.
Step 2: Deprotection to yield 1-(2-Fluoroethyl)piperazine
-
Dissolve the purified tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., DCM).
-
Dry the organic layer, concentrate, and purify the final product by distillation or chromatography.
Protocol 2: One-Pot Synthesis of 1-(2-Fluoroethyl)piperazine via In Situ Monohydrochloride Formation
This protocol describes a more direct approach to the synthesis.
-
In a reaction flask, combine anhydrous piperazine (2 equivalents) with a suitable solvent such as ethanol or methanol.
-
Slowly add one equivalent of a solution of hydrochloric acid in the same solvent to form the piperazine monohydrochloride in situ.
-
To this mixture, add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and filter to remove any precipitated piperazine dihydrochloride.
-
Concentrate the filtrate and partition the residue between an aqueous basic solution (e.g., NaOH) and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
Technical Support Center: Purification of Fluorinated Piperazine Compounds
Welcome to the technical support center for the purification of fluorinated piperazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these challenging molecules. The introduction of fluorine can significantly alter the physicochemical properties of piperazine compounds, often leading to unique purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying fluorinated piperazine compounds?
A1: The introduction of fluorine atoms can lead to several purification challenges.[1] Due to fluorine's high electronegativity, fluorinated piperazines can exhibit altered polarity, basicity (pKa), and solubility compared to their non-fluorinated analogs.[1][2] This can result in issues such as poor peak shape in chromatography, difficulty in achieving baseline separation from impurities, and challenges in finding suitable crystallization solvents.[3][4] Additionally, strong interactions between the basic piperazine nitrogen and acidic silica-based stationary phases in chromatography can lead to peak tailing.[3]
Q2: Which chromatographic technique is the best starting point for purifying a novel fluorinated piperazine?
A2: The choice of the initial chromatographic technique depends on the polarity and solubility of your compound.[3]
-
For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC (RP-HPLC) with a C18 column is a versatile starting point.[3]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable as it is specifically designed for the retention and separation of highly polar compounds.[3]
-
For thermally labile or chiral compounds: Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster separations and better resolution.[5][6][7]
Q3: How can I improve poor peak shape (e.g., tailing) during HPLC purification of my basic fluorinated piperazine?
A3: Peak tailing for basic compounds like fluorinated piperazines is often due to interactions with acidic silanol groups on the silica stationary phase.[3][4] Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, a lower pH (e.g., using 0.1% formic acid or TFA) can improve peak shape.[3]
-
Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[3]
-
Add a Mobile Phase Modifier: For reversed-phase chromatography, adding trifluoroacetic acid (TFA) can help. For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[3]
-
Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller sample volume or a more dilute solution.[3]
Q4: My fluorinated piperazine co-elutes with an impurity. What are my options?
A4: Co-elution of impurities with similar polarity to the target compound is a common issue.[8] To address this, you can:
-
Optimize the Mobile Phase: A gradient elution may be necessary to improve separation.[8] Experiment with different solvent systems and additives.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl or a specialized fluorinated phase) can alter selectivity and resolve the co-eluting peaks.[9] Alumina can be an alternative to silica gel in flash chromatography.[3]
-
Consider an Orthogonal Technique: If HPLC fails, consider a different purification technique like Supercritical Fluid Chromatography (SFC), which often provides different selectivity.[6]
Q5: How can I purify my fluorinated piperazine if it is an oil and difficult to handle?
A5: If your purified fluorinated piperazine free base is an oil, converting it to a salt is a common and effective method to obtain a solid material that is easier to handle and further purify.[8] This can be achieved by dissolving the oil in a suitable organic solvent and adding an acid like HCl (dissolved in a compatible solvent) to precipitate the hydrochloride salt, which can then be collected by filtration and recrystallized.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of fluorinated piperazine compounds.
Guide 1: Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product co-elutes with impurities. | The polarity of the product and impurity are too similar in the chosen solvent system. | Optimize the solvent system by trying different solvent combinations or a gradient elution.[8] Consider switching to a different stationary phase like alumina or a fluorinated phase.[3][9] |
| Product streaks on the column. | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica). | Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[8] |
| Low or no recovery of the compound. | The compound may be irreversibly adsorbed onto the stationary phase or is too polar to be eluted. | Switch to a more polar mobile phase or consider a different chromatographic technique like HILIC.[3] For flash chromatography, dry loading the sample can be beneficial if solubility in the eluent is poor.[3] |
Guide 2: Recrystallization Failures
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is being cooled too quickly. | Use a lower-boiling point solvent or allow the solution to cool more slowly.[4] Adding a seed crystal can also induce crystallization. |
| Purity does not improve after recrystallization. | Impurities have a similar solubility profile to the product. | Try a second recrystallization from a different solvent system.[4] Alternatively, use a different purification method like column chromatography to remove the persistent impurity.[4] |
| Cannot find a suitable recrystallization solvent. | The compound is either too soluble or insoluble in common solvents. | A systematic solvent screening is necessary. Test a range of solvents with varying polarities and consider using solvent mixtures (e.g., ethanol/water, methanol/ether). A good solvent will dissolve the compound when hot but not when cold.[4][8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is useful for separating basic fluorinated piperazine compounds from acidic or neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute acidic solution (e.g., 1M HCl) to protonate the basic piperazine, moving it to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Basify the aqueous layer containing the protonated piperazine with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH >9.[8] This deprotonates the piperazine, making it soluble in organic solvents.[8]
-
Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) multiple times.[8]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified basic product.[8]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common, but for basic compounds, neutral alumina or a deactivated silica gel can be beneficial.[3][8]
-
Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for N-substituted piperazines can be a mixture of hexanes/ethyl acetate or dichloromethane/methanol.[8] Adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape for basic compounds.[8]
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For compounds with poor solubility in the eluent, dry loading is recommended.[3] To do this, dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[3]
-
Elution: Begin elution with the selected mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Fluorinated Piperazine Compound
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput | Notes |
| Flash Chromatography (Silica Gel) | 75 | 95 | 80 | High | Good for initial large-scale purification. |
| Preparative HPLC (C18) | 95 | >99 | 65 | Medium | Ideal for achieving high purity of final compounds.[1] |
| Supercritical Fluid Chromatography (SFC) | 95 | >99 | 75 | High | Faster and uses less organic solvent than HPLC.[6][7] |
| Recrystallization | 90 | >98 | 85 | High | Effective if a suitable solvent is found and impurities have different solubility.[1] |
Note: Data are representative and can vary depending on the specific compound and impurities.
Visualizations
Caption: General workflow for the purification of fluorinated piperazine compounds.
Caption: Troubleshooting logic for poor HPLC peak shape with basic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. benchchem.com [benchchem.com]
- 9. bia.si [bia.si]
Stability issues of 1-(2-Fluoroethyl)piperazine hydrochloride in solution
Disclaimer: Direct stability data for 1-(2-Fluoroethyl)piperazine hydrochloride in solution is limited in publicly available literature. The information provided here is based on the chemical properties of piperazine and its derivatives, as well as established principles of drug stability. It is intended to serve as a guide for researchers, who should perform their own stability studies to confirm these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: As a piperazine derivative, the compound is a weak base, and the pH of the solution can significantly impact its stability.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or ambient light may induce photolytic degradation.[3]
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the piperazine ring and its substituents.[4]
-
Solvent: The choice of solvent can affect solubility and stability.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways have not been fully elucidated for this compound, based on the chemistry of similar molecules, potential degradation routes include:
-
Hydrolysis: Although the fluoroethyl group is generally more stable to hydrolysis than a chloroethyl group, it could potentially undergo hydrolysis under strong acidic or basic conditions.
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides and other degradation products.[4] Identified degradation products of piperazine itself under oxidative conditions include ethylenediamine, 2-oxopiperazine, and formylpiperazine.[4]
-
Photodegradation: Exposure to light can initiate photo-oxidation, potentially leading to the formation of various degradants.[3][5]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen. Avoid repeated freeze-thaw cycles. Storing at room temperature should be avoided for long-term storage.[6][7]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
pH: For aqueous solutions, maintaining a controlled pH using a suitable buffer system is advisable. The optimal pH for stability should be determined experimentally, but a slightly acidic to neutral pH is often a good starting point for amine salts.
-
Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound in solution. | 1. Verify the purity of the starting material. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products. 4. Optimize the analytical method to ensure separation of the parent compound from all degradants.[1] |
| Loss of potency or inconsistent experimental results. | Significant degradation of the compound. | 1. Prepare fresh solutions before use. 2. Re-evaluate the storage conditions of the stock solution. Consider aliquoting the stock solution to avoid repeated warming and cooling. 3. Quantify the concentration of the solution using a validated analytical method before each experiment. |
| Precipitation observed in the solution. | Poor solubility or pH-dependent solubility. | 1. Confirm the solubility of the compound in the chosen solvent at the desired concentration. 2. Adjust the pH of the solution, as the hydrochloride salt may have different solubility at different pH values. 3. Consider using a co-solvent if solubility in a purely aqueous medium is an issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and significant degradation pathways to develop a stability-indicating analytical method.
Methodology:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., water, methanol, or a mixture) to obtain a stock solution of approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Instrumentation | HPLC with UV or Mass Spectrometric (MS) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) or MS detection for better identification of degradants.[1] |
Note: Since piperazine itself lacks a strong chromophore, derivatization with an agent like NBD-Cl might be necessary for sensitive UV detection.[8][9] However, the fluoroethylpiperazine moiety may have sufficient UV absorbance for detection without derivatization. An MS detector is highly recommended for identifying unknown degradation products.[1]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Piperazine N-Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperazine. Our goal is to help you minimize common side reactions, optimize your reaction conditions, and improve overall yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperazine?
A1: The most prevalent side reactions in piperazine N-alkylation are di-alkylation (over-alkylation) and the formation of quaternary ammonium salts.[1] Due to the presence of two reactive secondary amine groups with similar reactivity, controlling the degree of substitution is a primary challenge.[2]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Achieving selective mono-alkylation is a common challenge.[3] Key strategies to favor the formation of the mono-alkylated product include:
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule.[2][3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, which in turn reduces the likelihood of a second alkylation event on the already mono-alkylated piperazine.[3]
-
Use of a Mono-Protected Piperazine: This is a highly effective and clean method.[2] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, the alkylation is directed specifically to the unprotected nitrogen.[2][3][4] The protecting group can then be removed in a subsequent step.[3]
-
Alkylation of Monopiperazinium Salts: Utilizing a monopiperazinium salt can also favor mono-alkylation.[2][5]
Q3: What is quaternary ammonium salt formation and how can I prevent it?
A3: Quaternary ammonium salt formation occurs when a nitrogen atom on the piperazine ring is alkylated twice, resulting in a positively charged quaternary ammonium salt.[1][6] This is a common side reaction, especially when an excess of the alkylating agent is used.[6] The resulting salt is often highly water-soluble, which can complicate extraction and purification procedures.[6]
To prevent the formation of quaternary salts, consider the following:
-
Reductive Amination: This is an alternative to direct alkylation with alkyl halides and completely avoids the possibility of quaternary salt formation.[3][7] This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced.[3]
-
Careful control of stoichiometry: Avoid using an excess of the alkylating agent.[6]
Q4: My N-alkylated piperazine product is highly water-soluble. How can I effectively extract it during the work-up?
A4: The high water solubility of N-alkylated piperazine products, often due to their basicity and tendency to form salts, is a common issue during aqueous work-up.[3] To improve extraction into an organic layer, the aqueous layer should be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[3] This deprotonates the piperazine nitrogens, converting the product into its free base form, which is significantly more soluble in organic solvents such as dichloromethane or chloroform.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF.[3] |
| Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] | |
| Inactive catalyst (if applicable). | Ensure the use of a high-quality catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[3] | |
| Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[3] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of piperazine (2-10 equivalents) relative to the alkylating agent.[3][8] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[3][9] | |
| Unprotected piperazine. | For optimal control and cleaner reaction, use a mono-protected piperazine such as N-Boc-piperazine.[3][7] | |
| Reaction Stalls (Incomplete Conversion) | Poor solubility of reagents. | Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[3] |
| Insufficient base. | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3] | |
| Side Reactions/Product Decomposition | Unstable alkylating agent or product. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[3] |
| Poor Reproducibility | Sensitivity to trace impurities. | Use high-purity reagents and anhydrous solvents.[3] |
| Inconsistent inert atmosphere. | Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[3] | |
| Difficulty in Product Purification | Similar polarity of products and byproducts. | Optimize column chromatography conditions (e.g., solvent system, gradient). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent tailing on silica gel.[8] |
| Presence of water-soluble quaternary salts. | During the work-up, perform thorough aqueous washes to remove water-soluble impurities.[1] |
Experimental Protocols
Protocol 1: Direct Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine with an alkyl halide by leveraging an excess of piperazine.
Materials:
-
Piperazine (10 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.[8]
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This method utilizes a protected piperazine to ensure selective mono-alkylation.
Step A: Synthesis of N-Boc-piperazine
Materials:
-
Piperazine (2 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.[8]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.[8]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[8]
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[8]
Step B: N-Alkylation of N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Step C: Deprotection of the Boc Group
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final mono-N-alkylated piperazine.
Visualizations
Caption: Workflow for Direct vs. Protected Piperazine N-Alkylation.
Caption: Troubleshooting Logic for Low Mono-alkylation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Piperazine Hydrochloride Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of piperazine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: My piperazine hydrochloride salt solution is showing a yellow discoloration over time. What is the likely cause?
A1: A yellow discoloration is a common indicator of degradation, often due to oxidation or photodegradation. The piperazine ring is susceptible to oxidation, which can lead to the formation of colored degradation products. Exposure to light, particularly UV light, can also induce photochemical reactions resulting in discoloration.[1] To mitigate this, it is recommended to store solutions in amber-colored or light-resistant containers and to consider purging solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]
Q2: I am observing unexpected peaks in the chromatogram of my stability samples for a piperazine-containing drug. How can I identify these unknown degradants?
A2: Identifying unknown degradation products is a critical step in stability studies. A combination of analytical techniques is often required. The recommended approach involves:
-
Mass Spectrometry (MS): Coupling your HPLC system with a mass spectrometer (LC-MS) will provide the mass-to-charge ratio (m/z) of the unknown peak, revealing its molecular weight.[1]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer can provide valuable information about its chemical structure.[1]
-
Forced Degradation Studies: Analyzing the degradation profiles under various stress conditions (acid, base, oxidation, heat, light) can help deduce the nature of the degradation pathway and the likely structure of the degradant. For instance, a peak that appears only under oxidative stress is likely an N-oxide or another oxidative product.[1]
Q3: My experimental results for a drug containing a piperazine moiety are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a common sign of compound degradation.[1] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is crucial to investigate the stability of your compound under your specific experimental conditions. It is always best practice to use freshly prepared solutions for experiments. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
Issue: Poor separation between the parent piperazine drug and its degradation products in HPLC.
Possible Causes & Recommended Actions:
-
Suboptimal Column Chemistry: The choice of the stationary phase is critical for achieving good separation.
-
Action: While C18 columns are widely used, consider exploring columns with different selectivities, such as C8, phenyl, or cyano columns, which may offer better resolution for piperazine derivatives.[1]
-
-
Inadequate Mobile Phase Composition: The mobile phase composition, including pH and organic modifier, significantly influences the retention and peak shape of basic compounds like piperazine.
-
Action:
-
pH Adjustment: Experiment with different pH values of the aqueous component of your mobile phase to optimize the ionization state of the analytes.[1]
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[1]
-
Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing for basic analytes.[1]
-
-
-
Isocratic Elution Limitations: Isocratic elution may not be sufficient to resolve complex mixtures of the parent drug and multiple degradation products.
-
Action: Implement a gradient elution program where the mobile phase composition is changed over time. This can often resolve closely eluting peaks.[1]
-
Quantitative Data from Forced Degradation Studies
The following table summarizes quantitative data from forced degradation studies on several piperazine-containing drugs.
| Drug Name | Stress Condition | Duration | Temperature | % Degradation | Reference |
| Olanzapine | 0.1 M HCl | 3 days | 60°C | Significant | [1] |
| 0.1 M NaOH | 3 days | 60°C | Significant | [1] | |
| 3% H₂O₂ | 3 days | 60°C | Significant | [1] | |
| Dry Heat | 7 days | 60°C | Not specified | [1] | |
| UV Light (254 nm) | 10 days | Ambient | No degradation | [1] | |
| Cetirizine Hydrochloride | 0.5 N HCl | 48 hours | Not specified | 99.00 | [1] |
| 0.025 N NaOH | 2 hours | Not specified | 15.83 | [1] | |
| 30% H₂O₂ | 48 hours | Not specified | 1.84 | [1] | |
| Dry Heat | 7 days | 80°C | 0.66 | [1] | |
| Sildenafil Citrate | 5 N HCl | 5 hours | 80°C | No degradation | [1] |
| 5 N NaOH | 5 hours | 80°C | Degradation observed | [1] | |
| 5% H₂O₂ | 3 hours | 80°C | Degradation observed | [1] | |
| Dry Heat | 24 hours | 105°C | No degradation | [1] | |
| Meclizine Hydrochloride | Acid Hydrolysis | Varied | Varied | 5-20% | [1] |
| Base Hydrolysis | Varied | Varied | 5-20% | [1] | |
| Oxidative | Varied | Varied | 5-20% | [1] | |
| Thermal | Varied | Varied | 5-20% | [1] | |
| Photolytic | Varied | Varied | 5-20% | [1] |
"Significant" indicates that degradation was observed, but the exact percentage was not consistently reported across sources. For Meclizine Hydrochloride, degradation was targeted to be within 5-20% to effectively identify degradation products.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of a piperazine hydrochloride salt and to develop a stability-indicating analytical method.
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers and other reagents for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[1][2]
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[1][2]
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.[1][2]
-
Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.[1][2]
-
Photolytic Degradation: Expose a solution of the drug substance to UV (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be protected from light. Analyze both the exposed and control samples by HPLC.[2]
-
Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.[1]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector. An coupled mass spectrometer is highly recommended.
Example Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). The pH and buffer type should be optimized based on the analyte's properties.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent drug.
Procedure:
-
Inject the undegraded drug substance to determine its retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient profile, pH, flow rate, column type) to achieve adequate resolution (typically >1.5) between the parent drug peak and all degradation product peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: HPLC Separation of Piperazine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of piperazine analogs.
General Troubleshooting Workflow
A systematic approach is crucial for effectively troubleshooting HPLC separation issues. The following workflow provides a logical sequence of steps to identify and resolve common problems.
Caption: General troubleshooting workflow for HPLC separation issues.
Troubleshooting Guides (Question & Answer Format)
Peak Shape Problems
Question: Why are my peaks for piperazine analogs tailing?
Answer: Peak tailing for basic compounds like piperazine analogs is a common issue in reversed-phase HPLC and can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of piperazine analogs, leading to tailing.[1][2][3]
-
Solution: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, minimizing these interactions.[1] Using a high-purity, base-deactivated column or a column with a different stationary phase (e.g., polymeric) can also be effective. Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help by competing with the analyte for active sites.[4]
-
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the piperazine analog, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[5][6] Piperazine is a weak base with two pKb values of 5.35 and 9.73.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]
-
Solution: Reduce the sample concentration or injection volume.[11]
-
-
Extra-Column Band Broadening: Issues with the HPLC system, such as long tubing or a large detector cell volume, can contribute to peak tailing.[1][12]
Question: My peaks are broad and not sharp. What could be the cause?
Answer: Broad peaks can be a sign of several issues:
-
Poor Column Efficiency: An old or contaminated column can lose its efficiency, resulting in broader peaks.[1]
-
Solution: Try flushing the column with a strong solvent or replace it if necessary.[13]
-
-
Inadequate Mobile Phase Composition: The mobile phase may not be strong enough to elute the analytes efficiently.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[11]
-
Solution: Use a column oven to maintain a stable temperature.[14]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak broadening.[15]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Resolution and Retention Time Problems
Question: I am having trouble separating two closely related piperazine analogs (co-elution). How can I improve the resolution?
Answer: Improving the resolution between co-eluting peaks often requires optimizing several chromatographic parameters:
-
Mobile Phase pH Adjustment: Small changes in the mobile phase pH can significantly alter the selectivity between ionizable compounds like piperazine analogs.[5][9]
-
Solution: Experiment with different pH values, keeping in mind the pKa of your analytes.[8]
-
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.[16]
-
Use of Ion-Pair Reagents: For highly polar or ionic compounds that are poorly retained, adding an ion-pair reagent to the mobile phase can improve retention and resolution.[17][18] These reagents, such as alkyl sulfonates for basic compounds, form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.[19]
-
Gradient Optimization: If you are using a gradient elution, adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient can often lead to better resolution.
-
Column Chemistry: Consider using a column with a different stationary phase that may offer different selectivity for your compounds. For highly polar compounds, a Hydrophilic Interaction Chromatography (HILIC) column might be a suitable alternative to traditional reversed-phase columns.[20][21]
Question: My retention times are shifting from one injection to the next. What is causing this variability?
Answer: Retention time variability can be frustrating and is often linked to:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to shifts in retention time for ionizable compounds.[22]
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including the use of a reliable pH meter. It is also important to measure and adjust the pH of the aqueous component before mixing it with the organic modifier.[9]
-
-
Poorly Equilibrated Column: If the column is not properly equilibrated with the mobile phase before the first injection, you may see retention time drift.
-
Solution: Allow sufficient time for the column to equilibrate. The time required will depend on the column dimensions and flow rate.
-
-
Temperature Fluctuations: As mentioned earlier, changes in temperature can affect retention times.[14]
-
Solution: Use a column oven for stable temperature control.[14]
-
-
Leaks in the System: A leak in the pump or fittings can cause the flow rate to be inconsistent, leading to variable retention times.[14]
-
Solution: Regularly inspect the HPLC system for any signs of leaks.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for piperazine analogs?
A good starting point for reversed-phase HPLC of piperazine analogs is to use a C18 column with a mobile phase consisting of a buffer at a low pH (e.g., pH 2-4) and an organic modifier like acetonitrile or methanol.[9][10] A gradient elution from a low to a high percentage of organic modifier is often a good way to screen for the optimal separation conditions.
Q2: Do I need to use a buffer in my mobile phase?
Yes, for ionizable compounds like piperazine analogs, using a buffer is crucial to control the mobile phase pH and ensure reproducible retention times and good peak shape.[4][16] Common buffers for reversed-phase HPLC include phosphate and acetate buffers.[8] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[8]
Q3: When should I consider using an ion-pair reagent?
Ion-pair reagents are useful when your piperazine analogs are very polar and have poor retention on a standard reversed-phase column, even with a high aqueous mobile phase.[17] They can also be used to improve the separation of charged analytes.[16]
Q4: My piperazine analog does not have a strong UV chromophore. What are my detection options?
Since the piperazine nucleus itself lacks a strong chromophore, detection can be challenging.[23][24] Here are some options:
-
Pre-column Derivatization: Reacting the piperazine analog with a derivatizing agent that introduces a UV-active or fluorescent tag is a common strategy to enhance sensitivity.[23][24][25] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[23]
-
Alternative Detection Methods: If derivatization is not desirable, you can use alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[21][24][26]
Q5: How can I prevent column degradation when working with basic compounds?
Working at a low pH (around 2-3) not only improves peak shape but also helps to protect the silica-based stationary phase from degradation that can occur at higher pH values.[5] Using a guard column can also help to extend the life of your analytical column by trapping strongly retained compounds and particulates.[12]
Data Presentation
Table 1: Recommended Mobile Phase Buffers and Additives
| Buffer/Additive | pKa | Effective pH Range | UV Cutoff (approx.) | LC-MS Compatible | Notes |
| Phosphate Buffer | 2.15, 7.20, 12.35 | 2.0 - 3.5, 6.2 - 8.2 | ~200 nm | No | Good buffering capacity in multiple pH ranges.[8] |
| Formate Buffer | 3.75 | 2.8 - 4.8 | ~210 nm | Yes | Volatile and suitable for LC-MS.[6] |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | ~210 nm | Yes | Volatile and suitable for LC-MS.[8][9] |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | ~210 nm | Yes | Strong ion-pairing agent, can suppress MS signal.[8] |
| Triethylamine (TEA) | 10.75 | > 9.5 | ~235 nm | No | Used as a silanol blocker to reduce peak tailing.[4] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Piperazine Analogs
This protocol provides a starting point for the separation of piperazine analogs. Optimization will likely be required for specific compounds.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Analytical column: C18, 250 x 4.6 mm, 5 µm particle size.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Buffer salt (e.g., sodium phosphate monobasic or ammonium formate)
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM buffer solution (e.g., phosphate or formate) in water. Adjust the pH to 2.5 with phosphoric acid or formic acid. Filter through a 0.45 µm filter.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection: UV at a wavelength appropriate for the analyte (if it has a chromophore).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95% A: 5% B) to a suitable concentration.
-
Protocol 2: Pre-column Derivatization with NBD-Cl
This protocol is for the derivatization of piperazine analogs that lack a UV chromophore.[23]
-
Reagents:
-
Piperazine analog standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Suitable buffer (e.g., borate buffer, pH 9)
-
-
Derivatization Procedure:
-
Prepare a standard solution of the piperazine analog in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
In a reaction vial, mix the piperazine analog solution with an excess of the NBD-Cl solution in the presence of the buffer.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using the general reversed-phase HPLC method described in Protocol 1. The detection wavelength should be set to the absorption maximum of the NBD-piperazine derivative.
-
Mandatory Visualizations
Caption: Mechanism of peak tailing due to silanol interactions.
Caption: Effect of mobile phase pH on the retention of a basic compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. moravek.com [moravek.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. jocpr.com [jocpr.com]
- 26. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Storage and handling of hygroscopic 1-(2-Fluoroethyl)piperazine hydrochloride
Technical Support Center: 1-(2-Fluoroethyl)piperazine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of hygroscopic this compound, including troubleshooting tips and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" signifies that the compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes, such as clumping or caking, and may also affect its chemical purity and reactivity in experiments.[1]
Q2: What are the proper storage conditions for this compound?
A2: To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is critical to protect the compound from moisture. For long-term storage, it is highly recommended to place the sealed container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[2][3]
Q3: What are the visual signs that the compound has absorbed moisture?
A3: The most common visual indicator of moisture absorption is a change in the physical state of the powder.[1] You may observe the formation of clumps, caking, or the transformation of the initially free-flowing powder into a sticky or solid mass.[1][4]
Q4: Can I still use the compound if it has formed clumps?
A4: If clumping is minor, you might be able to use the compound after drying it thoroughly under a high vacuum.[5] However, for moisture-sensitive reactions, it is always best to use a fresh, dry sample. The absorbed water can interfere with the reaction stoichiometry and lead to the formation of byproducts.[4]
Q5: How does moisture absorption impact experimental outcomes?
A5: Moisture absorption can lead to several experimental problems:
-
Inaccurate Stoichiometry: The measured weight will include absorbed water, resulting in the use of a lower molar quantity of the reagent than intended.[4]
-
Side Reactions: Water can act as a reactant, leading to unwanted side reactions or degradation of the starting material or other reagents.[4][6]
-
Poor Solubility: The physical changes caused by moisture can alter the compound's solubility characteristics.[4]
-
Reduced Yields: The combination of inaccurate stoichiometry and side reactions often results in lower yields of the desired product.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The powder has formed hard clumps and is difficult to handle. | The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[1][4] | For non-critical applications, the material may be dried under high vacuum, preferably with gentle heating if the compound's stability allows.[5] For sensitive reactions, it is strongly recommended to use a fresh, unopened container of the reagent. |
| Inconsistent or poor reaction yields. | The hygroscopic nature of the reagent is leading to inaccurate weighing and the introduction of water into the reaction.[4] | Weigh the compound quickly in a low-humidity environment or a glovebox.[4] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.[6] Consider performing a Karl Fischer titration to determine the water content of the reagent before use.[7][8] |
| The compound's appearance has changed from a white powder to a discolored or gummy solid. | This indicates significant moisture absorption and potential chemical degradation of the compound.[1] | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. Review your storage and handling procedures to prevent this from recurring.[4] |
| Difficulty in achieving mono-alkylation of a substrate. | Besides other reaction parameters, the presence of water can affect the reactivity of the amine and promote side reactions.[4][9] | Ensure the reagent is anhydrous. Use a fresh bottle or dry the compound under vacuum before use.[5] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure during weighing and transfer.[4] |
Quantitative Data
| Exposure Duration | Expected Physical State | Impact on Purity | Suitability for Sensitive Reactions |
| Short-term (Minutes to Hours) | Starts to form small, easily broken clumps. | Minimal, but water is being absorbed. | Use with caution; rapid handling is key. |
| Medium-term (Days) | Forms harder clumps; powder is no longer free-flowing.[1] | Moderate water content; risk of hydrolysis increases. | Not recommended without prior drying and purity analysis. |
| Long-term (Weeks to Months) | May become a dense, solid mass or a gummy/pasty substance.[1] | Significant water content; potential for degradation and formation of byproducts. | Unsuitable for use. |
Experimental Protocols
Protocol 1: Drying of Hygroscopic this compound
This protocol should be performed if the compound is suspected to have absorbed moisture and is needed for a moisture-sensitive reaction.
Materials:
-
This compound
-
Schlenk flask or a round-bottom flask with a sidearm
-
High-vacuum pump
-
Desiccator
Procedure:
-
Place the required amount of the compound into the flask.
-
Attach the flask to a high-vacuum line.
-
Slowly apply vacuum to avoid disturbing the fine powder.
-
Dry the compound under high vacuum for several hours (4-12 hours is typical, depending on the amount of moisture absorbed).[5]
-
Once drying is complete, break the vacuum with an inert gas (e.g., nitrogen or argon).
-
If not for immediate use, seal the flask and store it in a desiccator.[6]
Protocol 2: General Procedure for N-Alkylation using this compound
This protocol describes a typical N-alkylation of a secondary amine.
Materials:
-
Substrate (secondary amine), 1.0 equivalent
-
Anhydrous this compound, 1.1 equivalents
-
Potassium carbonate (K₂CO₃), anhydrous, 2.5 equivalents
-
Anhydrous acetonitrile (or DMF)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.
-
To the flask, add the secondary amine (1.0 eq.), anhydrous this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).[10]
-
Add anhydrous acetonitrile (enough to ensure good stirring, typically 10 mL/mmol of the limiting reagent).[10]
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[10]
Visualizations
Caption: N-Alkylation Experimental Workflow.
Caption: Consequences of Improper Storage.
References
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Integrity in Radiolabeling of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during the radiolabeling of chiral piperazine derivatives. Below you will find troubleshooting advice and frequently asked questions to ensure the stereochemical purity of your radiolabeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern when radiolabeling chiral piperazine derivatives?
A1: Racemization is the process where an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] This is a significant issue in radiopharmaceutical development because the biological activity, such as receptor binding and pharmacokinetics, of a chiral piperazine derivative is often highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered biodistribution, or potential off-target effects.
Q2: What are the primary mechanisms that can lead to racemization during a radiolabeling synthesis?
A2: Racemization can occur through various mechanisms, particularly when a stereocenter is located at a carbon atom alpha to a nitrogen atom within the piperazine ring.[1] The most common pathways involve the formation of a planar, achiral intermediate. This can happen through:
-
Deprotonation-Reprotonation: In the presence of a base, a proton can be removed from the chiral center, forming a resonance-stabilized carbanion or an enamine-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.
-
Carbocation Formation: Although less common for this specific scenario, reaction conditions that promote the formation of a carbocation at the chiral center will also lead to racemization as the subsequent nucleophilic attack can happen from either side of the planar carbocation.
Q3: Which experimental factors have the most significant impact on the degree of racemization during radiolabeling?
A3: Several experimental conditions can influence the extent of racemization. The most critical factors include:
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for the formation of the achiral intermediate, thus increasing the rate of racemization.[2]
-
Base Strength and Concentration: Stronger bases and higher concentrations of base can more readily deprotonate the chiral center, accelerating racemization.
-
Reaction Time: Longer exposure to harsh conditions (high temperature, strong base) increases the likelihood of racemization.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates and the efficacy of the base, thereby affecting the rate of racemization.[3][4]
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may arise during the radiolabeling of chiral piperazine derivatives and provides potential solutions.
| Symptom | Potential Cause | Suggested Solution |
| Loss of enantiomeric excess (ee%) in the final radiolabeled product after [¹¹C]-methylation. | High reaction temperature during the methylation step. | Optimize the reaction for the lowest effective temperature. Even if literature protocols suggest high temperatures, it is advisable to perform temperature-screening studies. |
| Use of a strong base (e.g., NaOH, t-BuOK) for deprotonation prior to methylation. | Consider using a milder, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) or a sterically hindered base. The choice of base should be carefully evaluated to ensure it is strong enough to facilitate the reaction but not so strong as to cause significant racemization. | |
| Prolonged reaction time at elevated temperatures. | Minimize the reaction time. Employ rapid heating and cooling techniques, and quench the reaction as soon as sufficient radiolabeling has occurred, as monitored by radio-TLC or radio-HPLC. | |
| Racemization observed during the synthesis of a precursor for ¹⁸F-labeling. | Harsh conditions (e.g., strong acid or base) used for the removal of protecting groups. | Employ protecting groups that can be removed under mild, neutral conditions. For example, a Boc group can be removed with mild acid, which is often less detrimental than strong base. |
| Epimerization of a stereocenter alpha to a nitrogen during a synthetic step. | Carefully select reagents and reaction conditions. For instance, in condensation reactions, using coupling agents known to suppress racemization can be beneficial. | |
| Difficulty in separating enantiomers for quality control. | Inadequate analytical method. | Develop a robust chiral HPLC method. This may involve screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs are often effective for separating enantiomers of pharmaceutical compounds.[5][6][7][8] |
| Co-elution of enantiomers. | Optimize the mobile phase by adjusting the solvent ratio, adding acidic or basic modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds), and controlling the column temperature.[7] |
Experimental Protocols
Protocol 1: General Procedure for [¹¹C]-N-Methylation of a Chiral Piperazine Derivative with Minimized Racemization Risk
-
Precursor Preparation: Dissolve the N-desmethyl piperazine precursor (1-2 mg) in a suitable solvent (e.g., DMF, DMSO) in a reaction vial.
-
Base Addition: Add a mild base such as K₂CO₃ or Cs₂CO₃. The amount should be optimized to be the minimum necessary to facilitate the reaction.
-
[¹¹C]CH₃I Trapping: Introduce [¹¹C]CH₃I into the reaction vial.
-
Reaction Conditions: Heat the reaction mixture to the lowest effective temperature (start with optimizations around 60-80°C) for a minimal amount of time (e.g., 2-5 minutes). Monitor the reaction progress by radio-TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent, for example, water or a buffer solution.
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Chiral Analysis: Analyze the enantiomeric purity of the final product using a validated chiral HPLC method.
Protocol 2: Chiral HPLC Analysis of a Radiolabeled Piperazine Derivative
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the analyte. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like piperazines, it is often necessary to add a small amount of a basic modifier (e.g., 0.1% diethylamine) to improve peak shape and resolution.
-
System Setup: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate and temperature.
-
Injection: Inject a small volume of the radiolabeled product (after appropriate dilution and filtration).
-
Detection: Use a UV detector in series with a radioactivity detector to identify the peaks corresponding to the enantiomers.
-
Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas from the radioactivity detector.
Visualizations
References
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Overcoming Poor Solubility of Piperazine Salts in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of piperazine salts in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why are some piperazine salts poorly soluble in organic solvents?
Piperazine is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing it to form salts with various acids.[1] The solubility of these salts in organic solvents is influenced by several factors, including the polarity of the solvent, the nature of the counter-ion, the crystal lattice energy of the salt, and temperature. Salts with highly ionic character, such as hydrochlorides, often exhibit limited solubility in non-polar organic solvents.[2]
Q2: Which organic solvents are generally suitable for dissolving piperazine and its salts?
Piperazine base is soluble in polar protic solvents like water, ethanol, methanol, and ethylene glycol, but has poor solubility in non-polar solvents like diethyl ether.[3][4][5] The solubility of piperazine salts in organic solvents is highly dependent on the specific salt and solvent. For instance, the hydrochloride salt of 1-(2-chloroethyl)piperazine shows solubility in alcohols like ethanol and isopropyl alcohol, especially at elevated temperatures.[2]
Q3: How does temperature affect the solubility of piperazine salts?
Generally, the solubility of piperazine and its salts in organic solvents increases with a rise in temperature.[1][3] This principle is often utilized in recrystallization processes for purification.[2]
Q4: What are the initial, simple steps to try and improve the solubility of a piperazine salt in an organic solvent?
The most straightforward approaches include:
-
Heating: Gently heating the solvent can significantly increase the solubility of many piperazine salts.
-
Using a Co-solvent: Adding a small amount of a miscible co-solvent in which the salt is more soluble can enhance the overall solubility. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[6]
-
pH Adjustment: For reactions in protic solvents, adjusting the pH can sometimes improve solubility, although this is more commonly used for aqueous solutions.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: My piperazine salt is not dissolving in the chosen organic solvent for my reaction.
-
Possible Cause: The solvent may be too non-polar for the ionic nature of the salt.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the qualitative solubility table below to select a more appropriate solvent.
-
Increase Temperature: Try heating the mixture to the boiling point of the solvent.
-
Use a Co-solvent: Add a minimal amount of a polar co-solvent (e.g., DMSO, DMF, or an alcohol) to the reaction mixture. Be mindful that this can affect your reaction conditions.
-
Sonication: Applying ultrasonic waves can sometimes help to break down the crystal lattice and facilitate dissolution.
-
Issue 2: My piperazine salt precipitates out of the solution during the reaction.
-
Possible Cause: A change in the reaction mixture's composition or temperature is reducing the salt's solubility. This could be due to the consumption of a solubilizing starting material or the formation of a less soluble product.
-
Troubleshooting Steps:
-
Add More Solvent: Increase the volume of the reaction solvent.
-
Increase Temperature: If the reaction conditions allow, increase the temperature.
-
Add a Co-solvent: Introduce a co-solvent to maintain the solubility of all components.
-
Issue 3: After the reaction and work-up, I have a low yield, and I suspect my product (a piperazine derivative) is lost due to solubility issues.
-
Possible Cause: The product may be partially soluble in the aqueous layer during extraction or may have precipitated during purification.
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, test a small sample to see if your product is present.[8]
-
"Salting Out": To decrease the solubility of your organic compound in the aqueous layer, use a saturated brine (NaCl solution) for washing instead of pure water.[9]
-
Solvent for Purification: If using column chromatography, ensure the chosen solvent system is appropriate to dissolve and elute your compound effectively. Sometimes, adding a small percentage of a more polar solvent or a basic modifier (like triethylamine) to the eluent can help.
-
Data Presentation
Table 1: Qualitative Solubility of Piperazine and Select Salts in Organic Solvents
| Compound/Salt | Solvent | Qualitative Solubility | Context/Reference |
| Piperazine (base) | Ethanol, Methanol | Soluble | General knowledge.[3] |
| Piperazine (base) | Ethylene Glycol | Soluble | General knowledge.[4] |
| Piperazine (base) | Diethyl Ether | Poorly soluble/Insoluble | General knowledge.[4][5] |
| 1-(2-chloroethyl)piperazine HCl | Ethanol/Water Mixtures | Soluble | Used for recrystallization.[2] |
| 1-(2-chloroethyl)piperazine HCl | Isopropyl Alcohol | Soluble | Employed as a recrystallization solvent.[2] |
| 1-(2-chloroethyl)piperazine HCl | Acetone | Sparingly Soluble / Insoluble (cold) | Used as a washing solvent.[2] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[1]
Objective: To determine the equilibrium solubility of a piperazine salt in a selected organic solvent at a constant temperature.
Materials:
-
Piperazine salt
-
Selected organic solvent
-
Sealed containers (e.g., screw-cap vials)
-
Shaker or agitator with temperature control
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Equilibration: Add an excess amount of the solid piperazine salt to a known volume of the solvent in a sealed container.
-
Agitation: Place the container in a shaker and agitate at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration.
-
Quantification: Determine the concentration of the dissolved piperazine salt in the filtrate using a validated analytical method like HPLC.[1] A calibration curve with standard solutions of known concentrations should be used for accurate quantification.
Protocol 2: Salt Screening to Improve Solubility
This protocol outlines a general procedure for screening different counter-ions to form a salt with a piperazine derivative to enhance its solubility.[6]
Objective: To identify a suitable acidic counter-ion that forms a salt with a piperazine derivative, leading to improved solubility.
Materials:
-
Piperazine derivative (free base)
-
A selection of acidic counter-ions (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid)
-
Various organic solvents
-
Small-scale reaction vessels
-
Stirring apparatus
-
Filtration equipment
-
Analytical instruments for characterization (e.g., XRPD, DSC, NMR)
Procedure:
-
Solvent Selection: Choose a solvent in which the free base has some, but limited, solubility.
-
Reaction:
-
Solution Method: Dissolve the piperazine derivative and a stoichiometric amount of the acid in the chosen solvent. Allow the solutions to stir or shake at a controlled temperature. If a precipitate forms, isolate it. If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
Slurry Method: Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble. Stir the slurry for 24-72 hours to allow for equilibration and salt formation. Isolate the solid phase.
-
-
Isolation: Isolate any solid that forms by filtration and dry it.
-
Characterization: Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form. Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation.
-
Solubility Testing: Determine the solubility of the newly formed salts in various organic solvents using Protocol 1.
Visualizations
Caption: Experimental workflow for solubility determination.
Caption: Troubleshooting logic for poor solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine compounds [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Analytical Validation of 1-(2-Fluoroethyl)piperazine Hydrochloride Purity: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative overview of analytical methods for the validation of 1-(2-Fluoroethyl)piperazine hydrochloride purity. Due to the limited publicly available data directly comparing analytical methods for this specific compound, this guide synthesizes established validation principles and data from analogous piperazine derivatives to present a practical framework. The experimental data presented herein is illustrative and intended to reflect typical results obtained during analytical method validation.
Comparison of Analytical Techniques
The two most common and powerful techniques for the analysis of pharmaceutical compounds and the determination of their purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Derivatization is often not required.[1][2][3] | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to increase volatility.[4][5] |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Fluorescence detectors. Mass Spectrometry (LC-MS) can also be used. | Mass Spectrometry provides high selectivity and structural information about the analytes. |
| Typical Impurities Detected | Non-volatile synthesis precursors, by-products, and degradation products. | Volatile and semi-volatile impurities, residual solvents. |
| Strengths | Robust, versatile, and widely available.[1] | High sensitivity and specificity, provides structural information for impurity identification.[4][5] |
| Limitations | May have lower resolution for certain volatile compounds compared to GC. | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. The following are typical protocols for HPLC and GC-MS analysis of piperazine derivatives, adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is generally suitable for the analysis of piperazine compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: As piperazine derivatives may lack a strong chromophore, UV detection can be challenging.[1][2] Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for enhanced sensitivity.[1][2] Detection would then be at a wavelength appropriate for the derivative (e.g., 340 nm).[2] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) could be used.
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable diluent (e.g., a mixture of water and acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260°C).[6]
-
Detector (MS) Temperature: 260°C.[6]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the target analyte and expected impurities (e.g., m/z 40-400).
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the volatility and chromatographic behavior of the analyte and any polar impurities.
Data Presentation: Illustrative Validation Parameters
The following tables summarize the kind of quantitative data that would be generated during the validation of analytical methods for this compound purity.
Table 1: HPLC Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 2: GC-MS Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 50 µg/mL |
| Precision (%RSD) | < 3.0% |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Visualizations
The following diagrams illustrate the workflow for analytical validation and a decision-making process for selecting an appropriate analytical method.
References
A Comparative Analysis of 1-(2-Fluoroethyl)piperazine and its Chloroethyl Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is critical for the synthesis of novel therapeutic agents. Piperazine derivatives, in particular, are ubiquitous scaffolds in medicinal chemistry. This guide provides a detailed comparison of 1-(2-fluoroethyl)piperazine and its more common counterpart, 1-(2-chloroethyl)piperazine, focusing on their physicochemical properties, reactivity, and potential applications, supported by established chemical principles and available data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these analogs is essential for predicting their behavior in both chemical reactions and biological systems. The substitution of chlorine with fluorine is expected to subtly alter properties such as molecular weight, polarity, and lipophilicity.
| Property | 1-(2-Fluoroethyl)piperazine | 1-(2-Chloroethyl)piperazine | Data Source |
| Molecular Formula | C6H13FN2 | C6H13ClN2 | PubChem |
| Molecular Weight | 132.18 g/mol | 148.63 g/mol | PubChem |
| logP (calculated) | -0.1 | 0.2 | PubChem |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | 15.3 Ų | PubChem |
| Hydrogen Bond Donors | 1 | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | 2 | PubChem |
Synthesis and Reactivity: A Tale of Two Halogens
The primary utility of these compounds lies in their ability to introduce a piperazine ethyl moiety onto a target molecule via nucleophilic substitution. However, the nature of the halogen atom—fluorine versus chlorine—profoundly influences their reactivity.
1-(2-Chloroethyl)piperazine is a widely used bifunctional reagent. The chloroethyl group serves as a reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. The chlorine atom is a good leaving group, facilitating these reactions. A key aspect of its reactivity is the potential for intramolecular cyclization to form a highly reactive aziridinium ion intermediate, which can then be attacked by a nucleophile. This pathway is analogous to the mechanism of action of nitrogen mustards.
1-(2-Fluoroethyl)piperazine , in contrast, is expected to be significantly less reactive in standard bimolecular nucleophilic substitution (S_N2) reactions. Fluoride is generally a poor leaving group compared to chloride due to the strength of the carbon-fluorine bond and the high basicity of the fluoride anion. Consequently, reactions requiring the displacement of the fluorine atom would necessitate harsher conditions, such as higher temperatures or the use of stronger nucleophiles.
This difference in reactivity is a critical consideration for synthetic chemists. While the chloro-analog offers broad utility for introducing the piperazine ethyl group, the fluoro-analog may be more suitable for applications where the 2-haloethylpiperazine moiety needs to remain intact during initial synthetic steps, with the fluorine being displaced in a later, more forcing step.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of 1-(2-chloroethyl)piperazine are well-documented. Due to the limited availability of specific literature for its fluoro-analog, the following protocols are based on established methods for the chloro-compound and generalized principles of organic synthesis that can be adapted for the fluoro-derivative, likely requiring more forcing conditions.
Protocol 1: Synthesis of 1-(2-Haloethyl)piperazine
This protocol describes a general method for the N-alkylation of piperazine.
Materials:
-
Piperazine
-
1-Bromo-2-chloroethane or 1-Bromo-2-fluoroethane
-
Suitable solvent (e.g., acetonitrile, DMF)
-
Base (e.g., potassium carbonate)
-
Hydrochloric acid (for salt formation)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve piperazine (1 equivalent) and the base (e.g., K2CO3, 2.5 equivalents) in the chosen solvent.
-
Add the 1-bromo-2-haloethane (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer over a drying agent, filter, and concentrate to yield the crude product.
-
Purify the product by distillation or column chromatography. For the hydrochloride salt, dissolve the free base in a suitable solvent and bubble with dry HCl gas or add a solution of HCl in an organic solvent.
Protocol 2: Nucleophilic Substitution with a Primary Amine
This protocol outlines a general procedure for the reaction of 1-(2-haloethyl)piperazine with a primary amine.
Materials:
-
1-(2-Haloethyl)piperazine hydrochloride (fluoro or chloro)
-
Primary amine
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, DMF)
-
Potassium iodide (catalytic amount, for the chloro-analog)
Procedure:
-
To a stirred solution of the primary amine (1.0 equivalent) in the chosen solvent, add 1-(2-haloethyl)piperazine hydrochloride (1.1 equivalents) and the base (2.2 equivalents of triethylamine or 2.5 equivalents of potassium carbonate).
-
For the chloro-analog, a catalytic amount of potassium iodide can be added to enhance the reaction rate.
-
Heat the reaction mixture (e.g., 80 °C) and stir for 12-24 hours. Note: The reaction with the fluoro-analog is expected to be significantly slower and may require higher temperatures and longer reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Work-up the reaction by filtering any solids and concentrating the filtrate. The crude product can then be purified by extraction and column chromatography.
Visualizing Reactivity and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key differences in reactivity and a typical synthetic workflow.
A Comparative Guide to the Characterization of 1-(2-Fluoroethyl)piperazine Hydrochloride by LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of pharmaceutical intermediates like 1-(2-Fluoroethyl)piperazine hydrochloride are critical for ensuring product quality, purity, and consistency. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of this compound, supported by experimental data and detailed methodologies.
Introduction to the Analytical Challenge
This compound is a piperazine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). A key analytical challenge is that the piperazine moiety lacks a strong chromophore, making its detection by UV-based methods difficult without derivatization. This guide will explore how LC-MS overcomes this limitation and compare its performance with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS Characterization: A Highly Sensitive and Specific Approach
LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[1] For a compound like this compound, LC-MS allows for direct analysis without the need for derivatization.
Anticipated LC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
| Molecular Weight | 166.21 g/mol (hydrochloride salt) |
| Molecular Formula | C6H14ClFN2 |
| Expected [M+H]+ | m/z 131.11 |
| Predicted Fragmentation | The primary fragmentation would likely involve the loss of the fluoroethyl group and cleavage of the piperazine ring. |
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | LC-MS | HPLC-UV (with Derivatization) | GC-MS |
| Analyte | Piperazine Derivatives | Piperazine | Piperazine Derivatives |
| Matrix | API, Biological Fluids | API | Pharmaceutical Drug Substances |
| Linearity Range | Wide dynamic range, typically ng/mL to µg/mL | 30 - 350 ppm[2] | 0 - 10 µg/mL[3] |
| Accuracy (% Recovery) | Typically >95% | 104.87 - 108.06%[2] | 98.6 - 101.2%[3] |
| Precision (%RSD) | <5% | < 1.13%[2] | < 2.0%[3] |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL to pg/mL range | 30 ppm[2] | 0.002 - 0.008%[3] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | 90 ppm[2] | 0.005 - 0.03%[3] |
| Derivatization Required | No | Yes | Can be beneficial |
| Structural Information | High (from fragmentation) | Low | High (from fragmentation) |
Experimental Protocols
LC-MS Method
This protocol is a representative example for the analysis of piperazine derivatives and can be adapted for this compound.
-
Instrumentation : HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm).[4]
-
Mobile Phase :
-
Gradient : A suitable gradient to ensure separation from impurities. A typical gradient could be: 0-2 min, 10% B; 8 min, 100% B; 9-15 min, 10% B.[4]
-
Flow Rate : 0.5 mL/min[4]
-
Injection Volume : 10 µL
-
MS Detection : Positive ion mode, monitoring for the protonated molecule [M+H]+ and its characteristic fragment ions.
HPLC-UV Method (with Derivatization)
As piperazine and its simple derivatives lack a UV chromophore, a derivatization step is necessary for sensitive UV detection.[5] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[2]
-
Derivatization :
-
Prepare a standard solution of this compound.
-
Prepare a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Mix the sample or standard solution with the NBD-Cl solution.
-
Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).[5]
-
Cool and dilute the solution before injection.
-
-
Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column : Chiralpak IC (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase : Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2]
-
Flow Rate : 1.0 mL/min[2]
-
Column Temperature : 35°C[2]
-
Detection Wavelength : 340 nm[2]
-
Injection Volume : 10 µL[2]
GC-MS Method
GC-MS is suitable for volatile and thermally stable piperazine derivatives. Derivatization can sometimes improve chromatographic peak shape and sensitivity.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas : Helium
-
Oven Temperature Program : A programmed temperature ramp to ensure separation of the analyte from any impurities.
-
Injection : Split or splitless injection depending on the concentration.
-
MS Detection : Electron Ionization (EI) mode, monitoring for the molecular ion and characteristic fragment ions.
Workflow and Pathway Diagrams
Conclusion
For the comprehensive and sensitive characterization of this compound, LC-MS stands out as the superior method. Its ability to directly analyze the compound with high selectivity and sensitivity, while also providing valuable structural information through fragmentation, makes it invaluable for research, development, and quality control in the pharmaceutical industry. While alternative methods like HPLC-UV with derivatization and GC-MS can be utilized, they often present limitations in terms of sample preparation complexity or analyte suitability. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements and available resources.
References
A Comparative Guide to Alternative Precursors for [¹⁸F]Fluoroethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the [¹⁸F]fluoroethyl group is a cornerstone of modern positron emission tomography (PET) tracer development. Its favorable biological properties and the suitable half-life of fluorine-18 have led to a plethora of radiolabeled compounds for imaging a wide range of biological targets. The choice of precursor for the [¹⁸F]fluoroethylation reaction is critical, directly impacting radiochemical yield (RCY), specific activity (SA), synthesis time, and the overall efficiency of radiotracer production. This guide provides an objective comparison of commonly employed and emerging alternative precursors for [¹⁸F]fluoroethylation, supported by experimental data to aid researchers in selecting the optimal strategy for their specific application.
Comparison of Key Performance Metrics
The selection of a suitable precursor for [¹⁸F]fluoroethylation is a multi-faceted decision. The following table summarizes key quantitative data for several alternative precursors, offering a comparative overview of their performance.
| Precursor Type | Leaving Group(s) | Typical Radiochemical Yield (RCY) (%) | Typical Specific Activity (SA) (GBq/µmol) | Typical Reaction Time (min) | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Ethylene Glycol Disulfonates | Tosylate (-OTs) | 45-95%[1][2] | 50-200 (up to 4000 with purified precursor)[1][2] | 5-20[3] | 80-130[3] | High reactivity, well-established methods.[2][3] | Precursor purity can significantly impact SA.[1] |
| Nosylate (-ONs) | ~65%[4] | Not consistently reported | 15-20[4] | 80-110[4] | Higher reactivity than tosylates.[4] | Can be more expensive than tosylates. | |
| Brosylate (-OBs) | ~35% (for the fluoroethylating agent)[5] | Not consistently reported | 10-20 | 100-120 | Good leaving group ability.[5] | Lower reported yields for the final agent.[5] | |
| 2-Bromoethyl Sulfonates | Bromide (-Br) & Sulfonate (e.g., -OTf) | 71 ± 13%[6] | 310 ± 120[6] | 5-15 | 85-110 | Good yields and high specific activity.[6] | Volatility of [¹⁸F]fluoroethyl bromide can be a challenge. |
| Ethylene Sulfate (cyclic) | Sulfate (-OSO₂O-) | High (intermediate [¹⁸F]fluoroethyl sulfate) | Not consistently reported | ~10 | ~80 | "One-pot" potential, avoids handling volatile intermediates directly. | Intermediate can be reactive and require careful handling. |
| 2-([¹⁸F]Fluoroethoxy)ethyl Tosylate | Tosylate (-OTs) | >95% (for the second fluoroethylation step) | Not consistently reported | ~10 | ~100 | Useful for introducing a di-ethyleneglycol linker. | Requires a two-step labeling process. |
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction pathways for common [¹⁸F]fluoroethylation precursors and a typical experimental workflow.
Caption: Reaction pathways for common [¹⁸F]fluoroethylation precursors.
Caption: A typical experimental workflow for [¹⁸F]fluoroethylation.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding radiosyntheses. Below are representative methodologies for key precursors.
Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)
This protocol is adapted from established automated synthesis procedures.[2][3]
1. Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Ethylene-1,2-ditosylate
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped activity is then eluted with a solution of K₂CO₃ and K₂₂₂ in a mixture of acetonitrile and water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 100-110 °C to remove water.
-
Radiolabeling: A solution of ethylene-1,2-ditosylate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 85-120 °C for 5-15 minutes.
-
Purification: The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The desired [¹⁸F]FEtOTs is then eluted from the cartridge with acetonitrile or ethanol.
-
Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography (radio-TLC) and/or high-performance liquid chromatography (HPLC).
Synthesis of 2-[¹⁸F]Fluoroethyl Bromide ([¹⁸F]FEtBr)
This protocol describes a common method for the synthesis of the volatile [¹⁸F]fluoroethyl bromide.[6]
1. Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
2-Bromoethyl trifluoromethanesulfonate (or other suitable sulfonate precursor)
-
Tetrabutylammonium bicarbonate or other phase transfer catalyst
-
Acetonitrile (anhydrous)
-
Distillation apparatus integrated into a synthesis module
2. Procedure:
-
[¹⁸F]Fluoride Preparation: Similar to the tosylate synthesis, the [¹⁸F]fluoride is trapped, eluted, and dried.
-
Radiolabeling and Distillation: The precursor, 2-bromoethyl trifluoromethanesulfonate, is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated to facilitate the nucleophilic substitution. The resulting [¹⁸F]fluoroethyl bromide, being volatile, is co-distilled with acetonitrile and collected in a cooled trapping vial containing the substrate for the subsequent fluoroethylation reaction.
-
Subsequent Fluoroethylation: The trapped [¹⁸F]FEtBr is then reacted with the target molecule, typically in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
-
Purification and Quality Control: The final fluoroethylated product is purified by HPLC, and its radiochemical purity is assessed by radio-TLC and HPLC.
Concluding Remarks
The choice of a precursor for [¹⁸F]fluoroethylation reactions is a critical decision that influences the efficiency and feasibility of producing a PET radiotracer. Ethylene glycol disulfonates, particularly the tosylate, remain a robust and widely used option due to their high reactivity and well-documented procedures. However, challenges related to precursor purity and its impact on specific activity necessitate careful consideration and potential purification of the starting material for applications requiring high specific activity.
2-Bromoethyl sulfonates offer an alternative route that can yield high specific activity products, although the handling of the volatile [¹⁸F]fluoroethyl bromide requires specialized automated synthesis setups. Emerging precursors, such as cyclic sulfates, hold promise for simplified "one-pot" procedures but require further optimization and validation for broader applicability.
Ultimately, the optimal precursor will depend on the specific requirements of the target molecule, the available synthesis infrastructure, and the desired final product specifications. This guide provides a foundational comparison to assist researchers in making an informed decision for their radiolabeling endeavors.
References
- 1. Synthesis of high specific activity [18F]-fluoroethyl -tosylate, -spiperone, and -diprenorphine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved synthesis of 1′-[18F]fluoroethyl-β-D-lactose ([18F]-FEL) for positron emission tomography imaging of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Replacement of Piperazine: A Comparative Guide to its Bioisosteres in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs. Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that provide convenient handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities and undesirable physicochemical properties. This has spurred the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that elicit comparable biological responses—to optimize drug candidates. This guide provides a detailed comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity, supported by experimental data and methodologies.
Physicochemical Properties: A Comparative Analysis
The selection of a core scaffold in drug design is heavily influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and interaction with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |
| Homopiperazine (1,4-Diazepane) | 11.02 (predicted) | ~6.5 | -0.48 | Soluble | |
| 3,8-Diazabicyclo[3.2.1]octane | ~9.5 | ~6.0 | -0.2 | Soluble | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6 | - | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - |
Pharmacokinetic Profile: Impact on ADME Properties
The substitution of a piperazine ring with a bioisostere can significantly impact a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy is frequently employed to address metabolic instability, a common challenge with piperazine-containing compounds.
| ADMET Parameter | Piperazine Analogues | Bioisosteric Replacement | Implications for Drug Design |
| Metabolic Stability (HLM) | Can be a site of metabolic liability (e.g., N-dealkylation). | Can be more stable depending on the bioisostere and its substitution patterns. For example, conformationally constrained bicyclic systems can sterically hinder access by metabolic enzymes. | Bioisosteres may be preferred when metabolic instability of the piperazine ring is a concern. |
| Permeability (e.g., Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers or have altered permeability depending on the change in lipophilicity and hydrogen bonding capacity. | The choice of bioisostere can be used to modulate oral absorption of poorly permeable drugs. |
| Plasma Protein Binding | Generally lower for more polar derivatives. | Can be modulated to a greater extent due to changes in lipophilicity and 3D shape. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration. |
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.
Case Study 1: Olaparib - A PARP Inhibitor
A notable example of successful piperazine bioisosteric replacement is in the development of analogues of the PARP inhibitor, Olaparib. Replacement of the piperazine ring with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity.
| Compound | PARP-1 IC50 (nM) | EC50 (µM) in BRCA1-null cells |
| Olaparib (Piperazine) | ~5 | ~0.01 |
| Analogue 10e (Spirodiamine) | 12.6 ± 1.1 | Reduced anti-proliferative activity |
Interestingly, while the spirodiamine-containing analogue (10e) exhibited a slightly higher IC50 for PARP-1, it displayed reduced cytotoxicity. This work highlights that bioisosteric replacement can lead to compounds with improved therapeutic windows by decoupling desired potency from off-target toxicities.
Case Study 2: Dopamine D2 Receptor Antagonists
The arylpiperazine moiety is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The search for novel dopamine D2 receptor antagonists has explored the use of bioisosteres to modulate affinity and selectivity.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) |
| Phenylpiperazine lead | High affinity |
| Indolone bioisostere (5) | Excellent affinity |
| 2-CF3-benzimidazole bioisostere (13) | Excellent affinity |
In this study, the indolone and 2-CF3-benzimidazole bioisosteres of the phenylpiperazine template demonstrated excellent affinity for the D2 receptor, indicating they are viable replacements.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Determination of pKa, logP, and Aqueous Solubility
These fundamental physicochemical properties are critical for predicting a compound's behavior in a biological system.
a) pKa Determination (Potentiometric Titration)
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding small increments and recording the pH after each addition.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is protonated.
b) logP Determination (Shake-Flask Method)
-
Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
c) Aqueous Solubility
-
Equilibration: An excess amount of the solid compound is added to water and shaken at a constant temperature until equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare the radiolabeled ligand and the receptor preparation (e.g., cell membranes expressing the target receptor) in a suitable assay buffer.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to trap the receptor-bound radioligand. Wash the filters with cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Visualizing the Concepts
Bioisosteric Replacement Workflow
Caption: A typical workflow for bioisosteric replacement in drug discovery.
GPCR Signaling Pathway
Caption: A generalized GPCR signaling pathway for arylpiperazine ligands.
Conclusion
The strategic replacement of the piperazine ring with a suitable bioisostere is a powerful tactic in medicinal chemistry to address challenges related to metabolism, pharmacokinetics, and off-target effects. While piperazine remains a valuable scaffold, its bioisosteres, such as homopiperazine, and various bicyclic and spirocyclic diamines, offer a means to fine-tune the properties of a drug candidate. The choice of a specific bioisostere should be guided by a thorough understanding of its impact on physicochemical properties and the desired pharmacological profile, supported by robust experimental data.
Purity Analysis of Synthesized 1-(2-Fluoroethyl)piperazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity analysis methods for synthesized 1-(2-Fluoroethyl)piperazine hydrochloride. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques, understanding potential impurities, and interpreting analytical data. The guide includes comparative data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of the purity assessment of this compound.
Introduction to this compound and its Purity
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Common impurities may arise from the starting materials, side reactions during synthesis, or degradation. Therefore, robust analytical methods are essential to ensure the quality and consistency of the synthesized product.
A key challenge in the synthesis of monosubstituted piperazines is the potential for disubstitution, leading to the formation of 1,4-bis(2-fluoroethyl)piperazine as a significant impurity.[1] Other potential impurities include unreacted starting materials and byproducts from side reactions.
Comparison of Analytical Techniques for Purity Determination
Several analytical techniques can be employed for the purity analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. The table below compares the most common techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity assessment, quantitation of impurities | High resolution, sensitive, quantitative | May require derivatization for compounds without a UV chromophore | 95-100% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Identification and quantitation of volatile impurities | High sensitivity, excellent for structural elucidation of volatile compounds | Not suitable for non-volatile or thermally labile compounds, may require derivatization | 95-100% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Structural elucidation, purity determination, quantitation | Provides detailed structural information, can be quantitative (qNMR) | Lower sensitivity compared to chromatographic methods | >90% |
| Thin Layer Chromatography (TLC) | Separation based on polarity on a solid support | Rapid qualitative assessment of purity, reaction monitoring | Simple, fast, and inexpensive | Not quantitative, lower resolution than HPLC | Qualitative |
Comparative Purity Data of Synthesized Batches
To illustrate the application of these analytical techniques, the following table presents simulated purity data from three different synthesized batches of this compound, each produced using a slightly different synthetic route.
| Batch ID | Synthesis Method | HPLC Purity (%) | Major Impurity (by GC-MS) | Impurity Level (%) | NMR Purity (mol%) |
| Batch A | Direct alkylation of piperazine | 98.5 | 1,4-bis(2-fluoroethyl)piperazine | 1.2 | 98.2 |
| Batch B | Reductive amination | 99.2 | Unreacted piperazine | 0.5 | 99.0 |
| Batch C | Boc-protected piperazine route | 99.8 | Residual solvent (Isopropanol) | 0.1 | 99.7 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound. Since piperazine derivatives often lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.[2][3]
-
Instrumentation: HPLC system with a UV detector or ELSD/CAD.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general GC-MS method for the identification and quantification of volatile impurities. Derivatization with a reagent like trifluoroacetic anhydride (TFAA) can improve the volatility and chromatographic behavior of piperazine compounds.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a suitable solvent (e.g., methanol). Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation and purity assessment of this compound. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
¹H NMR Parameters:
-
Sufficient number of scans for good signal-to-noise ratio.
-
Relaxation delay (d1) of at least 5 times the longest T1 for quantitative measurements.
-
-
¹³C NMR Parameters:
-
Proton-decoupled experiment.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. For qNMR, a known amount of a certified internal standard is added.
Visualizing the Analytical Workflow and Impurity Profile
The following diagrams, generated using Graphviz, illustrate the logical workflow for purity analysis and a potential impurity profile.
Caption: Workflow for the purity analysis of synthesized this compound.
Caption: Potential impurity profile for this compound.
References
A Comparative Analysis of PET Tracers for Sigma Receptor Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate Positron Emission Tomography (PET) tracer is critical for the accurate imaging and quantification of sigma receptors. This guide provides a detailed comparative study of prominent PET tracers for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, supported by experimental data to facilitate informed decisions in preclinical and clinical research.
Sigma receptors, particularly the σ1R and σ2R subtypes, are implicated in a range of neurological disorders and various cancers, making them significant targets for diagnostic imaging and therapeutic development. PET imaging with specific radiotracers allows for the non-invasive in vivo visualization and quantification of these receptors, offering insights into disease progression and the pharmacodynamics of novel drugs. This guide compares key tracers based on their binding affinity, selectivity, in vivo performance, and metabolic stability.
Key Sigma-1 Receptor PET Tracers: A Comparative Overview
The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling. Several PET tracers have been developed to image this receptor, with [¹¹C]SA4503 and [¹⁸F]FTC-146 being among the most extensively studied.
Quantitative Comparison of Sigma-1 Receptor PET Tracers
| Tracer | Radionuclide | Ki (σ1R, nM) | Selectivity (σ2R/σ1R) | Key In Vivo Characteristics |
| [¹¹C]SA4503 | Carbon-11 | 4.6[1] | ~14-55[2][3] | High brain uptake, good for quantifying receptor density, but has some affinity for σ2R and vesicular acetylcholine transporters.[1] |
| [¹⁸F]FTC-146 | Fluorine-18 | 0.0025[4] | >145,000[5] | Exceptionally high affinity and selectivity, rapid brain uptake, and faster washout from non-target tissues compared to other tracers.[6] |
| [¹⁸F]Fluspidine | Fluorine-18 | 0.59[1][7] | ~1330[3] | High affinity and selectivity, with favorable pharmacokinetics for human use.[3] |
| [¹⁸F]FE-SA5845 | Fluorine-18 | - | Non-subtype-selective | Showed high tumor selectivity in animal models. |
| [¹⁸F]IAM6067 | Fluorine-18 | 2.6[3] | ~187[3] | Good specificity for σ1R in vivo with no significant blockade by σ2R or 5HT2B/C antagonists.[3] |
Key Sigma-2 Receptor PET Tracers: A Comparative Overview
The σ2R, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is a biomarker for tumor proliferation. The development of selective PET tracers for σ2R is an active area of research.
Quantitative Comparison of Sigma-2 Receptor PET Tracers
| Tracer | Radionuclide | Ki (σ2R, nM) | Selectivity (σ1R/σ2R) | Key In Vivo Characteristics |
| [¹¹C]RHM-1 | Carbon-11 | - | High | Considered a promising tracer for the σ2 subtype. |
| [¹⁸F]ISO-1 | Fluorine-18 | - | Moderate | Validated as a PET imaging biomarker of proliferative status of tumors. |
| [¹¹C]-(±)-7 | Carbon-11 | 0.59 | 82 | High peak brain uptake with specific distribution in the cortex and hypothalamus.[8] |
| [¹⁸F]SIG343 | Fluorine-18 | - | High | Investigated for tumor imaging properties. |
| [¹⁸F]SIG353 | Fluorine-18 | - | High | Investigated for tumor imaging properties. |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols. Below are summaries of typical methodologies used in the evaluation of these PET tracers.
Radiosynthesis
-
[¹¹C]SA4503: Typically synthesized by the [¹¹C]methylation of its desmethyl precursor using [¹¹C]CH₃I or [¹¹C]CH₃OTf. The decay-corrected radiochemical yield (RCY) is reported to be in the range of 21–31%.[5]
-
[¹⁸F]FTC-146: Prepared via a direct [¹⁸F]fluoride nucleophilic substitution on a tosylate precursor. An improved protocol reports RCYs of 41.7 ± 4.4%.[6]
In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and selectivity of a tracer for its target receptor.[9]
-
Sigma-1 Receptor Binding: Competitive binding assays are performed using membrane preparations (e.g., from guinea pig brain or liver) and a radioligand with high affinity for σ1R, such as --INVALID-LINK---pentazocine.[10] The ability of the novel tracer to displace the radioligand is measured to determine its inhibition constant (Ki).
-
Sigma-2 Receptor Binding: Similar competitive binding assays are conducted for σ2R. Due to the lack of a highly selective σ2R radioligand, these assays often use a non-selective ligand like [³H]DTG in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ1R.[9][11]
In Vivo PET Imaging
-
Animal Studies: Dynamic PET scans are performed on animal models (e.g., rodents, non-human primates) following intravenous injection of the radiotracer. Time-activity curves are generated for different brain regions or tumors to assess uptake, kinetics, and specific binding. Blocking studies, where a non-radioactive ligand is co-injected to saturate the target receptors, are used to confirm specificity.
-
Human Studies: Following regulatory approval, first-in-human studies are conducted to evaluate the safety, biodistribution, and radiation dosimetry of the tracer. Dynamic PET scans, often combined with MRI or CT for anatomical reference, are performed to assess the tracer's performance in humans. For instance, a 90-minute PET scan is a typical protocol for [¹¹C]SA4503 studies, although shorter protocols have been investigated.[12] For [¹⁸F]FTC-146, human PET/MRI examinations are scheduled at multiple time points up to 180 minutes post-injection.[1]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the sigma-1 receptor signaling pathway, a typical experimental workflow for PET tracer evaluation, and a logical comparison of the tracers.
References
- 1. Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 3. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shortened protocol in practical [11C]SA4503-PET studies for sigma1 receptor quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of Piperazine Compounds: HPLC-UV and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of piperazine and its derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted and robust method for this purpose. This guide provides an objective comparison of the HPLC-UV method with other analytical techniques, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate approach for your analytical needs.
Comparative Analysis of Analytical Methods
While HPLC-UV offers a reliable and accessible method for quantifying piperazine compounds, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide distinct advantages, particularly in terms of sensitivity and specificity. The choice of method often depends on the specific requirements of the analysis, including the matrix, the required limits of detection, and the available instrumentation.
A key challenge in the analysis of piperazine is its lack of a strong chromophore, which makes direct UV detection difficult, especially at low concentrations.[1] To overcome this, derivatization with a UV-active agent is often employed to enhance detection by HPLC-UV.[2][3]
Below is a summary of the key performance characteristics of a validated HPLC-UV method (with derivatization) compared to GC-MS and LC-MS for the analysis of piperazine and its derivatives.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/LC-DAD |
| Analyte | Piperazine | Piperazine Derivatives | Piperazine Derivatives |
| Matrix | Active Pharmaceutical Ingredients (API) | Pharmaceutical Drug Substances, Plasma, Urine | Urine, Serum |
| Linearity Range | 30 - 350 ppm[2] | 0 - 10 µg/mL | Not explicitly stated, but method validated |
| Accuracy (% Recovery) | 104.87 - 108.06%[2] | 98.6 - 101.2% | Not explicitly stated |
| Precision (%RSD) | < 1.13%[2] | < 2.0% | Not explicitly stated |
| Limit of Detection (LOD) | 30 ppm[2] | 0.002 - 0.008% | 0.002 - 0.156 µg/mL |
| Limit of Quantification (LOQ) | 90 ppm[2] | 0.005 - 0.03% | 0.008 - 0.312 µg/mL |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following section outlines a validated HPLC-UV method for the quantification of piperazine involving a pre-column derivatization step.
Validated HPLC-UV Method with Derivatization
This method is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[2][3]
1. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Piperazine standard
-
NBD-Chloride
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[2]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 340 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Total Run Time: 20 min.[4]
3. Preparation of Solutions:
-
Diluent: Dissolve approximately 500 mg of NBD-Chloride in a 500 mL volumetric flask with Acetonitrile and dilute to volume.[2]
-
Standard Solution: Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve by sonication, and make up to the mark with diluent. Transfer 12.5 µL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.[2]
-
Sample Solution: Dissolve 25 mg of the sample in a 50 mL volumetric flask, dissolve, and dilute to volume with the diluent.[2]
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the piperazine derivative peak based on the retention time obtained from the standard solution.
-
Quantify the piperazine concentration based on the peak area response.
Methodology Visualization
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
References
Cross-Reactivity of Fluorinated Piperazine Ligands: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of fluorinated piperazine ligands. The strategic incorporation of fluorine into piperazine scaffolds is a common tactic in medicinal chemistry to enhance potency, metabolic stability, and blood-brain barrier penetration. However, this modification can also influence off-target interactions, leading to potential side effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to aid in the rational design and selection of fluorinated piperazine-based drug candidates.
Comparative Analysis of Off-Target Binding Affinity
The following tables summarize the binding affinities (Ki in nM) of various fluorinated piperazine ligands at key off-target receptors, including serotonergic (5-HT) and dopaminergic (D) subtypes. Lower Ki values indicate higher binding affinity. Data is compiled from multiple in vitro studies, and experimental conditions may vary.
Table 1: Cross-Reactivity Profile of Fluorinated Phenylpiperazines at Serotonin Receptors
| Compound/Fluorine Position | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| Unsubstituted Phenylpiperazine | Varies | Varies | Varies | [General knowledge] |
| 2-Fluorophenylpiperazine | 14.3 ± 7.1 | Low Affinity | 5 | [1] |
| 3-Fluorophenylpiperazine | Moderate Affinity | 32 | 25 | [1] |
| 4-Fluorophenylpiperazine | Low Affinity | 3 | 23 | [1] |
Table 2: Cross-Reactivity Profile of Fluorinated Piperazine Analogs at Dopamine Receptors
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| Compound 6a (a 2-fluorophenyl derivative) | >1000 | 1.4 | Not Reported | [Referenced internally] |
| WW-III-55 | ~100 | ~0.5 | Not Reported | [Referenced internally] |
| LS-3-134 | ~30 | ~0.2 | Not Reported | [Referenced internally] |
Key Off-Target Functional Activity and Metabolic Interactions
Beyond receptor binding, the functional consequences of off-target interactions and metabolic liabilities are critical considerations.
Table 3: hERG Channel Inhibition and CYP450 Interactions of Fluorinated Piperazine Derivatives
| Compound | hERG IC50 (µM) | CYP2D6 Inhibition (IC50, µM) | CYP3A4 Inhibition (IC50, µM) | Reference |
| SCH 66712 (fluorinated) | Not Reported | Potent Inactivator | Potent Inactivator | [2][3] |
| EMTPP (fluorinated) | Not Reported | Potent Inactivator | Potent Inactivator | [2][3] |
| General Trend | High lipophilicity and basicity of the piperazine nitrogen are associated with higher hERG affinity. | Many piperazine derivatives show inhibitory activity. | Many piperazine derivatives show inhibitory activity. | [General knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are protocols for key in vitro assays.
Radioligand Displacement Assay for GPCRs
Objective: To determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).
Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand with known affinity from its receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compounds (fluorinated piperazine ligands).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate reader (scintillation counter).
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for GPCRs
Objective: To determine if a test compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: Gs-coupled receptors, when activated, stimulate adenylyl cyclase, leading to an increase in cAMP. Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. This assay quantifies these changes.
Materials:
-
Cells stably expressing the target GPCR.
-
Cell culture medium and reagents.
-
Test compounds.
-
A known agonist for the target receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and culture overnight.
-
Compound Addition (Antagonist Mode): For antagonist testing, add serial dilutions of the test compound to the cells and pre-incubate.
-
Agonist Stimulation: Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80). For agonist testing, add serial dilutions of the test compound without a known agonist.
-
Incubation: Incubate the plate for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and the maximum response (efficacy).
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.
-
Visualizations
Gs-Coupled GPCR Signaling Pathway
Caption: Agonist activation of a Gs-coupled GPCR.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A typical workflow for in vitro cross-reactivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piperazine-Based BCL2 Inhibitors: Navitoclax vs. Venetoclax
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL2) family of proteins represents a critical nexus in the regulation of apoptosis, or programmed cell death. Cancer cells frequently upregulate anti-apoptotic BCL2 proteins to ensure their survival, making these proteins attractive targets for therapeutic intervention. This guide provides a detailed comparison of two prominent piperazine-containing BCL2 inhibitors, Navitoclax (ABT-263) and Venetoclax (ABT-199), focusing on their efficacy, supported by experimental data.
Mechanism of Action and Selectivity
Both Navitoclax and Venetoclax are BH3 mimetics, designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic BCL2 family members, thereby liberating pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to initiate the mitochondrial pathway of apoptosis.
A key differentiator between these two inhibitors lies in their selectivity profile. Navitoclax exhibits a broader spectrum of activity, targeting BCL2, BCL-xL, and BCL-w.[1] In contrast, Venetoclax was specifically engineered as a selective BCL2 inhibitor, demonstrating significantly lower affinity for BCL-xL and BCL-w. This enhanced selectivity was a strategic design to mitigate the on-target toxicity of thrombocytopenia (low platelet count) observed with Navitoclax, which is attributed to its inhibition of BCL-xL.
Data Presentation
Binding Affinity (Ki) of Navitoclax and Venetoclax
The following table summarizes the binding affinities (Ki, in nM) of Navitoclax and Venetoclax for various BCL2 family proteins, as determined by in vitro binding assays.
| Inhibitor | BCL2 (Ki, nM) | BCL-xL (Ki, nM) | BCL-w (Ki, nM) | Mcl-1 (Ki, nM) |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >444 |
| Venetoclax (ABT-199) | <0.01 | 48 | 245 | >444 |
Note: Data compiled from multiple sources. Ki values can vary based on the specific assay conditions.
In Vitro Efficacy: IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitors' potency in cell-based assays. The tables below present a selection of IC50 values for Navitoclax and Venetoclax across various cancer cell lines.
Table 2: Navitoclax (ABT-263) IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| H1048 | Small Cell Lung Cancer | 0.06 |
| SW480 | Colon Cancer | 0.43 |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.43 |
| 22RV1 | Prostate Cancer | >10 |
| OVCAR-3 | Ovarian Cancer | >10 |
Note: Data compiled from multiple sources and experimental conditions may vary.
Table 3: Venetoclax (ABT-199) IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| OCI-Ly1 | Lymphoma | 0.06 |
| ML-2 | Acute Myeloid Leukemia (AML) | 0.08 - 0.1 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.2 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.6 |
| SKM-1 | Acute Myeloid Leukemia (AML) | 1 |
| HL-60 | Acute Myeloid Leukemia (AML) | 1.6 |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2.6 |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 0.69 |
Note: Data compiled from multiple sources and experimental conditions may vary.[2][3][4][5][6]
In Vivo Efficacy in Xenograft Models
Both Navitoclax and Venetoclax have demonstrated anti-tumor activity in various preclinical xenograft models.
Navitoclax:
-
In small-cell lung cancer (SCLC) xenograft models, daily oral administration of Navitoclax at 25-50 mg/kg led to significant tumor suppression.[7]
-
In an oral cancer xenograft model, a dose of 100 mg/kg/day for 21 days resulted in a significant anti-tumor effect.[7]
-
Combination studies have shown that Navitoclax can enhance the efficacy of chemotherapeutic agents like docetaxel in ovarian cancer models.[1][8]
Venetoclax:
-
In a DMS-53 SCLC xenograft model with high BCL-2 expression, Venetoclax at 100 mg/kg administered orally 6 days a week effectively controlled tumor growth.[9]
-
Venetoclax has shown limited single-agent in vivo activity in most MYCN-amplified neuroblastoma models.[10]
-
In a DoHH-2 diffuse large B-cell lymphoma (DLBCL) xenograft model, Venetoclax demonstrated in vivo efficacy.[11]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity (Ki) Determination
Objective: To quantitatively measure the binding affinity of piperazine-based BCL2 inhibitors to BCL2 family proteins.
Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from the BCL2 protein by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced peptide.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.
-
Fluorescent Probe: A fluorescein-labeled BH3 peptide (e.g., from BIM or BAD) at a stock concentration of 1 µM.
-
Protein Solution: Recombinant human BCL2, BCL-xL, or BCL-w protein at a stock concentration of 1 µM.
-
Inhibitor Dilution Series: Prepare a serial dilution of Navitoclax or Venetoclax in assay buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the inhibitor dilution series to the wells.
-
Add 5 µL of the protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescent probe to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is its dissociation constant.
-
Cell Viability (XTT) Assay
Objective: To determine the cytotoxic effect of the BCL2 inhibitors on cancer cell lines.
Principle: The XTT assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which is quantifiable by spectrophotometry.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of Navitoclax or Venetoclax in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: BCL2 signaling pathway and points of inhibition.
Caption: Fluorescence Polarization assay workflow.
Caption: XTT cell viability assay workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Fluoroethyl)piperazine Hydrochloride: A Procedural Guide
The proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. For 1-(2-Fluoroethyl)piperazine hydrochloride, a proactive and informed approach to its disposal is critical. This guide provides essential procedural steps and safety information to facilitate its responsible handling.
Core Safety and Logistical Measures
All waste containing this compound must be treated as hazardous. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[1] Cross-contamination with incompatible materials, such as strong oxidizing agents and bases, should be avoided during storage and disposal.[1][2]
Quantitative Disposal Parameters
While specific quantitative data for this compound is not documented, the table below outlines key parameters derived from related compounds that should be considered for its waste management.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the hazardous nature of similar piperazine compounds.[3] |
| pH for Neutralization | 6-8 | General guidance for neutralizing acidic solutions before disposal, should this be a required pre-treatment step by a licensed disposal facility.[1] |
| Waste Storage | Segregated and Secure | To prevent accidental release and reaction with incompatible substances. Waste should be stored in a cool, dry, and well-ventilated area in tightly sealed and properly labeled containers.[2][3] |
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through a licensed and certified hazardous waste management company. The following procedural steps should be followed:
1. Waste Collection and Containment:
-
All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, gloves), should be collected in a designated and compatible hazardous waste container.[3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Ensure the container is kept tightly closed when not in use.
2. Spill Management:
-
In the event of a spill, the area should be evacuated, and ventilation should be maximized.
-
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn.[3]
-
For solid spills, carefully sweep up the material to avoid dust generation and place it in the hazardous waste container.[4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and collect the waste.[3][5]
-
The spill area should then be decontaminated with a suitable solvent, and all cleaning materials must also be disposed of as hazardous waste.[3]
3. Final Disposal Arrangements:
-
The sealed and labeled hazardous waste container should be stored in a designated, secure area until it is collected.
-
Contact your institution's EHS office or a pre-approved hazardous waste disposal contractor to schedule a pickup.
-
Provide the disposal company with all available safety information, including the Safety Data Sheets of related compounds, to ensure safe handling and transport.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-(2-Fluoroethyl)piperazine Hydrochloride
This guide provides critical safety and logistical information for handling 1-(2-Fluoroethyl)piperazine hydrochloride in a laboratory setting. The following procedures are based on established best practices for handling piperazine derivatives and similar chemical compounds.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure. Based on data from similar piperazine compounds, it should be treated as a hazardous substance. Potential hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] High concentrations may be destructive to mucous membranes and upper respiratory tract tissues.[1] Some piperazine derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[4]
Quantitative Safety Data
| Parameter | Guideline | Source |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1][5] | OSHA 29 CFR 1910.133 / EN166 |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) are required.[1][5] | General Laboratory Safety |
| Body Protection | A lab coat is mandatory. For potential significant exposure, impervious clothing and boots are recommended.[5][6] | General Laboratory Safety |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if dust is generated or if working outside of a fume hood.[4][5][7] | General Laboratory Safety |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk.
Engineering Controls and Pre-Operational Checks
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][6][7]
-
PPE Inspection: Before starting work, inspect all personal protective equipment for any signs of damage.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Preparation: Clearly label all containers and prepare your workspace within the chemical fume hood.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers. If possible, use automated or enclosed transfer systems.[6]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Work Practices: Avoid all personal contact with the substance, including inhalation of any dust or aerosols.[8][9] Do not eat, drink, or smoke in the work area.[8][10]
-
Contamination: If skin contact occurs, immediately wash the affected area with soap and copious amounts of water.[1][2] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[3][10]
Post-Operational Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10]
-
Clothing: Contaminated work clothing should be removed promptly and laundered separately before reuse.[6][9] Do not take contaminated clothing home.[6]
Disposal Plan
The disposal of this compound and associated waste must be managed as hazardous chemical waste.
-
Waste Collection: Collect all waste, including unused product and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, compatible, and tightly sealed hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[5][7]
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by a licensed hazardous waste disposal company. Observe all federal, state, and local environmental regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. lookchem.com [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
